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  • Product: Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate
  • CAS: 473694-31-4

Core Science & Biosynthesis

Foundational

Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate (CAS 473694-31-4): Technical Profiling, Safety Data, and Synthetic Utility

Executive Summary In modern drug discovery and organic synthesis, thiophene derivatives serve as critical bioisosteres for phenyl rings, offering modulated lipophilicity and unique pharmacokinetic properties. Ethyl 4-(5-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and organic synthesis, thiophene derivatives serve as critical bioisosteres for phenyl rings, offering modulated lipophilicity and unique pharmacokinetic properties. Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate (CAS 473694-31-4) is a highly versatile bifunctional building block. Featuring both a reactive ketone adjacent to a halogenated heterocycle and a terminal ethyl ester, this compound is uniquely positioned for complex heterocycle synthesis, cross-coupling reactions, and chiral pharmaceutical intermediate development[].

This whitepaper provides an authoritative guide on the physicochemical properties, hazard mitigation strategies, and self-validating synthetic protocols for this critical intermediate.

Physicochemical Profiling

Accurate physicochemical data is the foundation of robust experimental design. The quantitative parameters for Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate are summarized in Table 1.

Table 1: Quantitative Physicochemical Data

PropertyValue / Description
Chemical Name Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate
CAS Number 473694-31-4
Molecular Formula C10H11ClO3S[]
Molecular Weight 246.71 g/mol []
Standard Purity ≥ 98% (Analytical Grade)
Structural Features 5-chlorothiophene core; 4-oxobutanoate ethyl ester side chain
Storage Conditions Sealed container, protected from light; cold-chain transport recommended,[3]

Safety Data Sheet (SDS) & Hazard Mitigation

While comprehensive in vivo toxicological profiles for specialized intermediates are continuously updated, structural alerts from the halogenated thiophene and keto-ester moieties dictate strict handling protocols[3]. The compound is classified as a primary irritant.

Hazard Identification & Causality
  • Skin/Eye Irritation (H315, H319): The electrophilic nature of the carbonyl carbon and the lipophilic thiophene ring facilitate rapid penetration of the stratum corneum, leading to localized protein denaturation and irritation.

  • Respiratory Irritation (H335): Aerosolized particulates or vapors can irritate mucous membranes.

Self-Validating Safety Protocol

To ensure a closed-loop safety system, the following mitigation strategy must be employed:

  • Barrier Protection: Utilize EN 374-compliant nitrile gloves. Validation: Inspect gloves for degradation or swelling post-handling; the lipophilic nature of the compound can permeate standard latex.

  • Engineering Controls: Handle exclusively within a certified fume hood with a minimum face velocity of 100 fpm.

  • Decontamination: In case of exposure, wash immediately with copious amounts of soap and water. The ester linkage is susceptible to slow hydrolysis; thus, alkaline soaps aid in neutralizing and removing the compound.

SDS Hazard Hazard Identification (Irritant / Target Organ) PPE PPE Requirements Hazard->PPE FirstAid First Aid Measures Hazard->FirstAid Gloves Nitrile Gloves (EN 374) PPE->Gloves Goggles Safety Goggles (OSHA Standard) PPE->Goggles Hood Fume Hood (Adequate Exhaust) PPE->Hood Skin Skin: Wash with Soap & Water FirstAid->Skin Eyes Eyes: Rinse 15 mins Seek Medical Aid FirstAid->Eyes

Fig 1. Safety Data Sheet (SDS) hazard mitigation and response protocol.

Synthetic Pathways & Mechanistic Insights

The most robust method for synthesizing Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate is via the Friedel-Crafts Acylation of 2-chlorothiophene using ethyl 4-chloro-4-oxobutanoate (ethyl succinyl chloride).

Mechanistic Causality

The reaction relies on a Lewis acid (typically AlCl3​ ) to coordinate with the carbonyl oxygen of the acid chloride. This coordination weakens the C-Cl bond, generating a highly electrophilic acylium ion. Because the thiophene ring is electron-rich (specifically at the C5 position due to the directing effects of the sulfur atom and the C2 chlorine), electrophilic aromatic substitution occurs rapidly.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system to ensure high yield and purity.

  • System Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere.

    • Causality: AlCl3​ is highly moisture-sensitive. Ambient water will rapidly hydrolyze the catalyst to inactive Al(OH)3​ and corrosive HCl gas.

  • Reagent Mixing: Dissolve 2-chlorothiophene (1.0 eq) and ethyl 4-chloro-4-oxobutanoate (1.1 eq) in anhydrous Dichloromethane (DCM). Cool the mixture to 0 °C using an ice bath.

    • Causality: DCM is chosen because it does not strongly coordinate with Lewis acids (unlike ethereal solvents), leaving AlCl3​ fully active. The 0 °C temperature is critical; thiophenes are highly nucleophilic and prone to exothermic oligomerization if the reaction runs too hot.

  • Catalyst Addition: Add anhydrous AlCl3​ (1.2 eq) portion-wise over 15 minutes.

    • Validation: The solution will transition to a deep red/brown color, confirming the formation of the AlCl3​ -ketone complex.

  • Reaction Monitoring: Stir at 0 °C for 2 hours. Validate completion via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (4:1) mobile phase. The disappearance of the UV-active 2-chlorothiophene spot confirms reaction termination.

  • Quenching & Phase Separation: Slowly pour the reaction mixture into a vigorously stirred beaker of crushed ice and 1M HCl.

    • Causality: The ice absorbs the massive heat of hydration as the aluminum complex is destroyed. The HCl is essential to solubilize the aluminum salts into aqueous AlCl3​ , preventing the formation of a stubborn, emulsion-causing Al(OH)3​ precipitate. Validation: The aqueous layer must be completely transparent before proceeding.

  • Purification: Extract the aqueous layer with DCM (3x). Wash the combined organics with saturated aqueous NaHCO3​ (validate neutralization by checking that the aqueous waste pH is ~8), dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via silica gel flash chromatography.

Synthesis Reagents 2-Chlorothiophene + Ethyl Succinyl Chloride Activation Lewis Acid Activation (AlCl3, 0°C) Reagents->Activation Mixing in DCM EAS Electrophilic Aromatic Substitution (C5) Activation->EAS Acylium Ion Formation Quench Aqueous Quench (Ice/HCl) EAS->Quench Reaction Completion Purification Extraction & Purification (DCM/Water -> Column) Quench->Purification Phase Separation Product Ethyl 4-(5-chloro-2-thienyl) -4-oxobutanoate Purification->Product Solvent Evaporation

Fig 2. Friedel-Crafts acylation workflow for synthesizing the target compound.

Applications in Drug Development

Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate is not merely an end-product but a highly strategic intermediate[].

  • Chiral Synthesis & Resolution: The C4 ketone can be subjected to asymmetric reduction (e.g., via Corey-Bakshi-Shibata (CBS) reduction or engineered ketoreductases) to yield chiral alcohols. These chiral centers are frequently required for binding affinity in target-specific active pharmaceutical ingredients (APIs)[].

  • Heterocycle Condensation: The 1,4-dicarbonyl relationship between the ketone and the ester makes this compound an ideal precursor for Paal-Knorr cyclizations. Reaction with primary amines or hydrazines rapidly yields highly substituted pyrroles or pyridazinones, structural motifs present in numerous cardiovascular and anti-inflammatory drugs.

References

  • Chemikart Properties Database. "Ethyl 4-(5-chlorothiophen-2-yl)-4-oxobutanoate Properties". Available at:[Link]

Sources

Exploratory

Solubility profile of Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate in organic solvents

An in-depth understanding of the solvation thermodynamics of Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate (CAS: 473694-31-4) is critical for process chemists and formulation scientists. As a highly functionalized intermed...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of the solvation thermodynamics of Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate (CAS: 473694-31-4) is critical for process chemists and formulation scientists. As a highly functionalized intermediate frequently utilized in the synthesis of thiophene-bearing active pharmaceutical ingredients (APIs), its behavior in organic solvents dictates the efficiency of downstream reactions, liquid-liquid extractions, and final crystallization purifications.

This technical guide bypasses generic solubility statements to provide a rigorous, mechanistically grounded framework for predicting, measuring, and applying the solubility profile of this specific compound.

Physicochemical Profiling & Solvation Thermodynamics

To predict the solubility of Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate, we must first deconstruct its molecular architecture and understand the causality behind its solvent interactions:

  • 5-Chlorothiophene Moiety: The thiophene ring is aromatic and highly polarizable, while the chlorine atom at the 5-position is strongly electron-withdrawing. This combination significantly increases the molecule's London dispersion forces ( δD​ ) and overall lipophilicity (logP).

  • 4-Oxo (Ketone) Group: This carbonyl acts as a strong hydrogen bond acceptor and introduces a localized dipole ( δP​ ). It relies entirely on the solvent to provide hydrogen bond donors if H-bonding is to occur.

  • Ethyl Ester Tail: The butanoate ester provides moderate polarity and rotational flexibility. The alkyl tail increases the entropy of solvation in less polar media, while the ester oxygens serve as secondary hydrogen bond acceptors.

The Hansen Solubility Parameter (HSP) Framework

According to the Hansen Solubility Parameter (HSP) framework, a solute will dissolve in a solvent if their respective parameters—Dispersion ( δD​ ), Polarity ( δP​ ), and Hydrogen Bonding ( δH​ )—are closely matched within a specific "solubility sphere"[1].

Because Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate lacks any hydrogen bond donors (no -OH or -NH groups), its intrinsic δH​ is relatively low. Therefore, it exhibits maximum solubility in solvents with high dispersion forces and moderate polarity, rather than highly protic solvents which possess excessive cohesive energy densities.

Predicted Solubility Matrix in Organic Solvents

Based on the structural analysis and dielectric constants ( ϵ ) of common organic solvents, the quantitative solubility profile is summarized in the table below. This data serves as a predictive baseline for process design.

Solvent ClassRepresentative SolventDielectric Constant ( ϵ )Expected Solubility RangeMechanistic Rationale
Halogenated Dichloromethane (DCM)8.93Very High (>100 mg/mL)Strong dipole-dipole and dispersion interactions perfectly match the chlorothiophene moiety.
Esters Ethyl Acetate (EtOAc)6.02High (50–100 mg/mL)"Like-dissolves-like" affinity; excellent thermodynamic match with the ethyl butanoate tail.
Ketones Acetone20.70High (50–100 mg/mL)Favorable polar interactions with the 4-oxo group without excessive hydrogen bonding penalty.
Aromatics Toluene2.38Moderate-High (30–60 mg/mL)Favorable π−π stacking interactions with the thiophene ring, though limited by low polarity.
Alcohols Methanol (MeOH)32.70Moderate (10–30 mg/mL)H-bond donation from MeOH to the ketone/ester is favorable, but limited by the compound's lipophilic bulk.
Aliphatics n-Heptane1.92Low (<5 mg/mL)Insufficient polarizability and dipole moment to disrupt the crystalline lattice energy of the solid.
Aqueous Water80.10Insoluble (<0.1 mg/mL)The high cohesive energy density of water entirely excludes the hydrophobic halothiophene.

Experimental Methodology: Saturation Shake-Flask Protocol

While predictive models are useful, empirical validation is mandatory for regulatory and scale-up purposes. The classical saturation shake-flask method remains the gold standard[2]. However, to ensure trustworthiness, the protocol must be designed as a self-validating system that distinguishes true thermodynamic equilibrium from transient kinetic supersaturation[3].

Step-by-Step Protocol
  • Preparation of Solid Excess: Add an excess amount of Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate (e.g., 150 mg) to 1.0 mL of the target organic solvent in a hermetically sealed borosilicate glass vial. Causality: An excess of solid is required to ensure the chemical potential of the solid phase dictates the equilibrium concentration.

  • Isothermal Agitation: Place the vials in an orbital shaker set to 25.0°C ± 0.1°C at 200 rpm. Causality: Solubility is a thermodynamic parameter highly sensitive to thermal fluctuations; a 1°C shift can alter solubility by up to 10%.

  • Phase Separation (Crucial Step): After 24 hours, centrifuge the suspension at 10,000 rpm for 10 minutes. Draw the supernatant and filter through a 0.22 µm PTFE syringe filter. Causality: Nylon filters must be strictly avoided, as their amide backbone can engage in non-specific binding with the target compound, artificially lowering the measured concentration.

  • Self-Validation Check: Repeat the sampling process at 48 hours. Causality: Equilibrium is only validated when the concentration variance between the 24h and 48h time points is 5%. If the variance is higher, agitation must continue.

  • Quantification: Dilute the filtered supernatant with the mobile phase and quantify the dissolved concentration via HPLC-UV against a validated standard curve.

ShakeFlaskWorkflow S1 Add Excess Solid to Solvent (Create saturated suspension) S2 Isothermal Shaking (24-48h at 25°C ± 0.1°C) S1->S2 Agitate S3 Phase Separation (Centrifugation / Sedimentation) S2->S3 Equilibrate S4 Supernatant Sampling (Filter with PTFE syringe filter) S3->S4 Extract S5 Dilution & HPLC-UV Analysis (Quantify dissolved concentration) S4->S5 Analyze

Fig 1: Equilibrium solubility measurement via the saturation shake-flask method.

Application: Solvent/Anti-Solvent Crystallization Strategy

The ultimate practical application of a solubility profile is the design of a purification workflow. By leveraging the steep solubility gradient between a primary solvent (where solubility is high) and an anti-solvent (where solubility is low), we can engineer a high-yield crystallization process.

For Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate, Ethyl Acetate (EtOAc) serves as an excellent primary solvent due to its structural affinity, while n-Heptane acts as the ideal anti-solvent to force precipitation.

Crystallization Workflow
  • Dissolution: Dissolve the crude compound in a minimum volume of EtOAc at 50°C.

  • Clarification: Perform a hot filtration to remove any insoluble particulate impurities.

  • Anti-Solvent Titration: While maintaining the temperature at 50°C, add n-Heptane dropwise until the solution becomes slightly turbid (reaching the edge of the metastable zone).

  • Controlled Cooling: Cool the mixture linearly to 0–5°C at a rate of 0.5°C/min. Causality: A slow cooling rate prevents crash-precipitation, favoring the growth of large, pure crystals rather than trapping impurities in an amorphous solid.

  • Harvesting: Isolate the crystals via vacuum filtration and wash with cold n-Heptane to remove residual mother liquor.

CrystallizationWorkflow N1 Crude Ethyl 4-(5-chloro-2-thienyl) -4-oxobutanoate N2 Dissolution in Primary Solvent (e.g., Ethyl Acetate at 50°C) N1->N2 Add Solvent N3 Hot Filtration (Remove insoluble impurities) N2->N3 Clarify N4 Anti-Solvent Addition (e.g., Heptane dropwise) N3->N4 Maintain Temp N5 Controlled Cooling (Induce supersaturation & nucleation) N4->N5 Cool to 0-5°C N6 Vacuum Filtration & Washing (Wash with cold Heptane) N5->N6 Harvest N7 Drying under Vacuum (Yield Pure Crystals) N6->N7 Desolvate

Fig 2: Solvent/anti-solvent crystallization workflow for the target compound.

References

  • OECD. "Test No. 105: Water Solubility." OECD Guidelines for the Testing of Chemicals, Section 1. URL:[Link]

  • Baka, E., Comer, J. E., & Takács-Novák, K. (2008). "Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound." Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. URL:[Link]

  • Hansen, C. M. (2007). "Hansen Solubility Parameters: A User's Handbook, Second Edition." CRC Press. URL:[Link]

Sources

Foundational

A Proactive Approach to Stability: A Technical Guide for Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate

For Immediate Release Executive Summary Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate is a key intermediate in synthetic chemistry, notably in the pathway to active pharmaceutical ingredients. While its synthetic utility i...

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Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

Executive Summary

Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate is a key intermediate in synthetic chemistry, notably in the pathway to active pharmaceutical ingredients. While its synthetic utility is established, a comprehensive public-facing guide on its intrinsic thermodynamic stability has been conspicuously absent. This whitepaper addresses this critical knowledge gap. Instead of presenting a simple data sheet, this guide provides a proactive, methodology-centric framework for determining the stability of this molecule. It is designed for researchers and drug development professionals to not only understand the potential liabilities of the molecule but to equip them with the experimental and theoretical tools to rigorously assess it. We will deconstruct the molecule's structure to predict degradation pathways, outline a comprehensive stability testing plan compliant with international guidelines, and detail the necessary analytical methodologies for robust characterization.

Molecular Architecture & Inherent Stability Considerations

The stability of Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate at room temperature is governed by the interplay of its three primary functional domains: the ethyl ester, the γ-keto group, and the 5-chloro-2-thienyl ring. An a priori analysis of these groups suggests several potential degradation pathways.

  • Ethyl Ester Moiety: Esters are susceptible to hydrolysis, a reaction that can be catalyzed by both acidic and basic conditions. The presence of ambient moisture, or trace acidic or basic impurities, could lead to the formation of 4-(5-chloro-2-thienyl)-4-oxobutanoic acid and ethanol. While the reaction with pure water is typically slow, catalysis can significantly accelerate this process.

  • γ-Keto Ester System: Unlike β-keto esters, which exhibit significant enol content and acidity at the α-carbon, γ-keto esters behave more like isolated ketone and ester functional groups. The primary stability concern for the ketone is its potential role in catalyzing or participating in secondary degradation reactions after an initial event like hydrolysis.

  • 5-Chloro-2-thienyl Ring: Chlorinated aromatic and heterocyclic systems can be susceptible to various degradation mechanisms. Thiophene rings can undergo oxidation or ring-opening reactions under certain conditions. The presence of the chlorine atom, while generally increasing stability against some electrophilic attacks, also introduces the possibility of nucleophilic aromatic substitution under basic conditions or reductive dehalogenation pathways.

Based on this structural analysis, the most probable degradation pathways at room temperature, particularly over extended storage, are hydrolysis of the ethyl ester and, to a lesser extent, oxidation or other transformations of the chlorothiophene ring.

Designing a Definitive Stability Study: A Methodological Blueprint

To definitively determine the thermodynamic stability, a systematic study must be conducted. This study should be designed not only to quantify the rate of degradation under specific conditions but also to identify the resulting degradants. This approach is fundamental to developing stable formulations and establishing safe handling and storage protocols. The entire process is governed by the principles laid out in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A(R2).

The Workflow: From Stress Testing to Shelf-Life

A comprehensive stability program involves a sequence of logical steps, beginning with accelerated degradation to predict pathways and culminating in long-term studies to establish a re-test period.

Stability_Workflow cluster_0 Phase 1: Pathway Discovery cluster_1 Phase 2: Method Development cluster_2 Phase 3: Formal Stability Study Forced_Deg Forced Degradation (Stress Testing) ID_Degradants Identify Degradants (LC-MS, NMR) Forced_Deg->ID_Degradants Provides samples Dev_Method Develop Stability-Indicating HPLC Method ID_Degradants->Dev_Method Informs method requirements Val_Method Validate Method (ICH Q2(R1)) Dev_Method->Val_Method Confirms suitability Long_Term Long-Term & Accelerated Stability Study (ICH Q1A) Val_Method->Long_Term Enables quantification Data_Analysis Data Analysis & Shelf-Life Determination Long_Term->Data_Analysis Generates data over time

Caption: High-level workflow for a comprehensive stability study.

Protocol 1: Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify likely degradation products and establish degradation pathways. These studies involve exposing the compound to conditions more severe than those expected during storage to accelerate decomposition.

Objective: To intentionally degrade Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate to an extent of 5-20%, identify degradation products, and demonstrate the peak purity/specificity of the analytical method.

Methodology:

  • Prepare Stock Solutions: Prepare solutions of the compound in a suitable solvent (e.g., acetonitrile/water).

  • Subject to Stress Conditions: Expose aliquots of the stock solution to the conditions outlined in the table below.

  • Neutralization: After the specified exposure time, neutralize the acidic and basic samples to prevent further degradation before analysis.

  • Analysis: Analyze all samples by a suitable analytical method, such as HPLC-UV/MS, to identify and quantify the parent compound and any new peaks.

Table 1: Forced Degradation Conditions

Stress ConditionReagent/ConditionTypical DurationPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl2 - 24 hours at 60°CEster Hydrolysis
Base Hydrolysis 0.1 M NaOH1 - 8 hours at RTEster Hydrolysis, Thiophene Ring Reactions
Oxidation 3% H₂O₂2 - 24 hours at RTThiophene Ring Oxidation (e.g., to sulfoxide)
Thermal 80°C (Solid & Solution)24 - 72 hoursGeneral Thermal Decomposition
Photostability ICH Q1B conditions (UV/Vis light)Per ICH Q1BPhotodegradation, Ring Rearrangement
Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the active substance due to degradation. It must be able to separate the parent compound from all its degradation products and impurities.

Objective: To develop a robust, validated RP-HPLC method capable of resolving Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate from all potential degradation products identified during forced degradation studies.

Step-by-Step Methodology:

  • Column and Mobile Phase Screening:

    • Start with a standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Screen mobile phase compositions, typically a mixture of a buffered aqueous phase (e.g., phosphate or acetate buffer, pH 3-7) and an organic modifier (acetonitrile or methanol).

    • Run a gradient elution (e.g., 10% to 90% organic over 20 minutes) on a mixture of stressed samples to visualize all potential peaks.

  • Method Optimization:

    • Adjust the gradient slope, temperature, and mobile phase pH to achieve optimal resolution (Rs > 1.5) between the parent peak and all degradant peaks.

    • Select a UV detection wavelength that provides a good response for both the parent compound and the impurities (e.g., based on UV spectra from a photodiode array detector).

  • Method Validation (per ICH Q2(R1)):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. Use photodiode array (PDA) detection to check for peak purity.

    • Linearity: Analyze a series of solutions across a range of concentrations (e.g., 50-150% of the nominal concentration) and verify a linear relationship (R² > 0.999) between peak area and concentration.

    • Accuracy & Precision: Determine the closeness of test results to the true value (accuracy) and the degree of scatter between a series of measurements (precision) through replicate analyses.

    • LOD & LOQ: Determine the Limit of Detection and Limit of Quantitation to ensure the method is sensitive enough to detect low levels of impurities.

HPLC_Method_Dev Start Start: Mixture of Stressed Samples Screen Column & Mobile Phase Screening Start->Screen Optimize Optimize Gradient, Temp, pH Screen->Optimize Check_Res Resolution > 1.5? Optimize->Check_Res Check_Res->Optimize No Validate Full Method Validation (ICH Q2) Check_Res->Validate Yes End Final Stability- Indicating Method Validate->End

Caption: Workflow for developing a stability-indicating HPLC method.

Structural Elucidation of Degradation Products

Identifying the structure of degradation products is crucial for understanding the degradation mechanism and assessing potential toxicity. This is a multi-step process that relies on modern analytical techniques.

  • LC-MS/MS Analysis: The validated HPLC method is coupled to a mass spectrometer (MS). This provides the molecular weight of the degradation products and, through tandem MS (MS/MS), fragmentation patterns that give clues to their structure.

  • Isolation: If a degradation product exceeds identification thresholds (as defined by ICH Q3A/B), it must be isolated for full structural characterization. This is typically achieved using semi-preparative HPLC.

  • NMR Spectroscopy: The isolated impurity is analyzed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR techniques). NMR provides definitive information about the carbon-hydrogen framework and connectivity, allowing for unambiguous structure determination.

Long-Term Stability Protocol and Data Interpretation

Once a validated stability-indicating method is in place, the formal stability study can begin.

Objective: To provide evidence on how the quality of the substance varies with time under the influence of temperature and humidity to establish a re-test period.

Methodology:

  • Batch Selection: Place at least three primary batches of Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate into the study.

  • Storage Conditions: Store the batches in controlled environmental chambers under the conditions specified by ICH guidelines.

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Schedule: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated) and analyze using the validated stability-indicating method.

  • Data Analysis: Record the assay value of the parent compound and the levels of any specified and unspecified degradation products. A statistical analysis of the data is performed to determine if a significant change has occurred over time and to establish a re-test period.

Table 2: Example Stability Data Summary

Time PointStorage ConditionAssay (%)Total Impurities (%)Observations
0-99.80.15White crystalline solid
6 Months25°C/60%RH99.70.20No change
6 Months40°C/75%RH98.90.95Slight discoloration
12 Months25°C/60%RH99.60.25No change

Conclusion and Recommendations

The thermodynamic stability of Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate is not a fixed property but a function of its storage conditions and exposure to environmental factors. Based on its chemical structure, the primary liability at room temperature is susceptibility to hydrolysis. This whitepaper provides the comprehensive, authoritative framework required to rigorously quantify this stability. By executing the outlined forced degradation, method development, and long-term stability protocols, researchers and drug development professionals can generate the necessary data to establish appropriate storage conditions, handling procedures, and a scientifically justified re-test period, ensuring the quality and integrity of this vital chemical intermediate.

References

  • Bhusari, K. P., Karia, K. P., & Sarode, P. R. (2009). Rapid structure elucidation of drug degradation products using mechanism-based stress studies in conjunction with LC-MS(n)
Exploratory

Pharmacological Mechanisms of Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate Derivatives: A Technical Whitepaper

Executive Summary The compound Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate (CAS 473694-31-4) is a highly privileged, versatile pharmacophore utilized extensively in modern medicinal chemistry. Characterized by its haloge...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate (CAS 473694-31-4) is a highly privileged, versatile pharmacophore utilized extensively in modern medicinal chemistry. Characterized by its halogenated thiophene ring and an aliphatic oxobutanoate chain, this intermediate serves as the foundational building block for synthesizing diverse heterocyclic active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth mechanistic analysis of its primary derivative classes, focusing on their roles as Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors and Phosphodiesterase 4 (PDE4) inhibitors, alongside field-proven, self-validating experimental workflows for their pharmacological evaluation.

Chemical Rationale: The Thienyl-Oxobutanoate Scaffold

The architectural design of Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate is not arbitrary; it is driven by strict pharmacokinetic and synthetic requirements:

  • Metabolic Stability: The thiophene ring acts as a bioisostere for benzene, offering altered lipophilicity and unique receptor-binding vectors. The installation of a chlorine atom at the 5-position is a deliberate structural modification designed to block the most metabolically labile site on the thiophene ring, thereby preventing rapid oxidative degradation by Cytochrome P450 enzymes (e.g., CYP2C9/CYP3A4)[1].

  • Synthetic Versatility: The 4-oxobutanoate moiety provides a 1,4-dicarbonyl-like reactivity profile. It readily undergoes condensation with hydrazines to yield 6-substituted 4,5-dihydro-3(2H)-pyridazinones, or cyclizes via Paal-Knorr synthesis to form pyrroles and pyrimidines[2].

Therapeutic Axis I: SGLT2 Inhibition in Metabolic Disease

Mechanism of Action

Derivatives synthesized from the thienyl-oxobutanoate scaffold, particularly when converted into C-aryl glucosides, exhibit potent inhibitory activity against SGLT2[3]. SGLT2 is a low-affinity, high-capacity transporter located in the S1 segment of the proximal renal tubule, responsible for ~90% of renal glucose reabsorption. By competitively binding to the extracellular vestibule of SGLT2, these thienyl derivatives prevent the co-transport of sodium and glucose, inducing therapeutic glycosuria and effectively lowering blood glucose levels independently of insulin secretion.

SGLT2_Pathway Drug Thienyl-Oxobutanoate SGLT2 Inhibitor SGLT2 SGLT2 Transporter (Proximal Tubule) Drug->SGLT2 Competitive Inhibition Glucose Tubular Glucose Reabsorption SGLT2->Glucose Blocks Excretion Glycosuria (Glucose Excretion) Glucose->Excretion Shifts to Blood Lowered Blood Glucose Excretion->Blood Results in

Fig 1. Pharmacodynamic blockade of SGLT2 by thienyl-oxobutanoate derivatives.

Experimental Protocol: SGLT2 In Vitro Radioligand Uptake Assay

To evaluate the efficacy of newly synthesized derivatives, a robust cell-based uptake assay is required.

Causality & Self-Validating Mechanism: We utilize 14C -labeled α -methyl-D-glucopyranoside ( 14C -AMG) instead of standard D-glucose. AMG is transported by SGLT but is not metabolized by intracellular hexokinases, ensuring that the radioactive signal is purely a function of transport kinetics, not metabolic rate. The system is self-validating through a dual-control design: Phlorizin (a known non-selective SGLT inhibitor) is used to define the baseline non-specific uptake, while parallel assays on SGLT1-expressing cells confirm the SGLT2 selectivity of the thienyl derivative.

Step-by-Step Workflow:

  • Cell Preparation: Seed CHO-K1 cells stably expressing human SGLT2 into 96-well Cytostar-T scintillating microplates at 4×104 cells/well. Incubate overnight at 37°C.

  • Depletion Phase: Wash cells twice with sodium-free buffer (choline chloride substituted) to deplete intracellular sodium gradients, sensitizing the transporters.

  • Compound Equilibration: Add the thienyl-oxobutanoate derivative in an 11-point concentration gradient (0.1 nM to 10 µM) in sodium-containing assay buffer. Incubate for 30 minutes at 37°C to achieve receptor binding equilibrium.

  • Radioligand Addition: Spike wells with 0.5 µCi of 14C -AMG. Incubate for exactly 60 minutes.

  • Wash-Lock & Readout: Terminate the reaction by washing three times with ice-cold buffer containing 100 µM Phlorizin. This "locks" the transporter, preventing the efflux of accumulated 14C -AMG. Measure intracellular radioactivity using a microplate scintillation counter.

Therapeutic Axis II: PDE4 Inhibition in Inflammatory Disease

Mechanism of Action

When the ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate intermediate is cyclized into heteroaryl structures (e.g., pyrimidin-4-ones), the resulting compounds act as potent, selective inhibitors of Phosphodiesterase 4 (PDE4)[2]. PDE4 is the primary enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) in immune cells. By inhibiting PDE4, these derivatives elevate intracellular cAMP, which activates Protein Kinase A (PKA). PKA subsequently phosphorylates transcription factors that suppress pro-inflammatory cytokines (like TNF- α ) while promoting anti-inflammatory mediators.

PDE4_Pathway Derivative Thienyl-Oxobutanoate PDE4 Inhibitor PDE4 PDE4 Enzyme Derivative->PDE4 Inhibits cAMP Intracellular cAMP PDE4->cAMP Prevents degradation PKA Protein Kinase A (PKA) cAMP->PKA Activates Inflammation Pro-inflammatory Cytokines PKA->Inflammation Suppresses AntiInflam Anti-inflammatory Response PKA->AntiInflam Promotes

Fig 2. Intracellular signaling cascade following PDE4 inhibition by thienyl derivatives.

Experimental Protocol: TR-FRET cAMP Accumulation Assay

Causality & Self-Validating Mechanism: Thiophene-containing scaffolds frequently exhibit intrinsic auto-fluorescence in the UV-Vis spectrum, which can confound standard ELISA or fluorescent assays. To circumvent this, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized. The assay relies on a ratiometric readout (emission at 665 nm / 620 nm) coupled with a time delay, which mathematically cancels out transient compound auto-fluorescence. IBMX (a non-selective PDE inhibitor) is run as a self-validating positive control to ensure maximum assay window integrity.

Step-by-Step Workflow:

  • Enzyme Preparation: Dilute human recombinant PDE4B enzyme in assay buffer (50 mM Tris-HCl, pH 7.5, 5 mM MgCl2).

  • Inhibitor Incubation: Dispense 5 µL of the thienyl derivative (serial dilutions) into a 384-well proxiplate. Add 5 µL of the PDE4B enzyme. Incubate for 15 minutes at room temperature.

  • Substrate Addition: Add 5 µL of 100 nM cAMP substrate. Incubate for 30 minutes to allow enzymatic hydrolysis.

  • Detection Reagents: Add 5 µL of Eu-cryptate-labeled cAMP (donor) and 5 µL of d2-labeled anti-cAMP antibody (acceptor).

  • Competitive Binding: The remaining endogenous cAMP competes with the Eu-labeled cAMP for antibody binding. High PDE4 inhibition leaves high endogenous cAMP, resulting in low FRET.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) using an excitation of 337 nm and dual emission at 620 nm and 665 nm.

Quantitative Pharmacological Profiling

The structural versatility of the 5-chloro-2-thienyl-4-oxobutanoate scaffold allows for fine-tuning of target affinity. Below is a comparative summary of quantitative data for distinct derivative classes:

Derivative ClassStructural ModificationPrimary TargetRepresentative IC₅₀ / EC₅₀Primary Therapeutic Indication
C-Aryl Glucosides C-glycosylation of the thienyl coreSGLT21.5 – 5.0 nMType 2 Diabetes Mellitus[3]
Heteroaryl Cycloalkyls Cyclization to pyrimidin-4-onesPDE410 – 50 nMAsthma / COPD[2]
Sulfonamide Thiazoles Conversion to 1,3-thiazole-5-sulfonamidesFactor Xa~25 nMThrombosis / Anticoagulation[1]

Conclusion

Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate is far more than a simple chemical precursor; it is a highly engineered pharmacophore. The 5-chloro substitution provides vital metabolic resistance, while the 4-oxobutanoate chain offers a reactive canvas for generating complex heterocycles. Whether deployed to block renal glucose reabsorption via SGLT2 or to quell inflammation via PDE4 inhibition, derivatives of this compound represent a cornerstone of contemporary targeted drug design.

References

  • [2] Google Patents. WO2014066659A1 - Heteroaryl inhibitors of pde4. Retrieved from:

  • [1] ResearchGate. Quantitative structure - activity relationships of cardiotonic agents. Retrieved from: [Link]

  • [3] Googleapis (European Patent Office). EP 1651658 B1 - NOVEL COMPOUNDS HAVING INHIBITORY ACTIVITY AGAINST SODIUM-DEPENDANT TRANSPORTER. Retrieved from:[Link]

Sources

Foundational

A Framework for the Preliminary In Vitro Toxicity Screening of Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract The progression of any novel chemical entity, such as Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate, from discovery to a viable drug ca...

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Author: BenchChem Technical Support Team. Date: March 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The progression of any novel chemical entity, such as Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate, from discovery to a viable drug candidate is contingent upon a rigorous and early assessment of its safety profile. In vitro toxicity screening serves as a critical, high-throughput, and ethically considerate first step in this process.[1][2] This guide provides a comprehensive framework for the preliminary in vitro toxicity evaluation of Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate. It is designed to offer not just procedural steps, but the scientific rationale behind the selection of a tiered assay approach, encompassing general cytotoxicity, genotoxicity, hepatotoxicity, cardiotoxicity, and metabolic stability. The methodologies detailed herein are intended to build a foundational, yet robust, preliminary safety profile, enabling data-driven decisions in the early stages of drug development.[2][3]

Introduction: The Imperative for Early-Stage Toxicity Assessment

Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate is a novel chemical entity. As with any new compound, an early understanding of its potential adverse effects is paramount. In vitro toxicity screening provides a foundational dataset to identify potential liabilities, guide medicinal chemistry efforts, and de-risk progression to more complex and resource-intensive in vivo studies.[1][4] This proactive approach of "failing fast" allows for the efficient allocation of resources to the most promising and safest candidates.[2]

This guide outlines a strategic panel of in vitro assays designed to provide a multi-faceted view of the compound's potential toxicity. The selection of these assays is based on their prevalence in regulatory submissions and their ability to interrogate key toxicity pathways.[4][5]

Foundational Cytotoxicity Assessment: The MTT Assay

The initial step in any toxicity screening is to determine the concentration range at which the compound elicits a cytotoxic response.[6] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and high-throughput colorimetric method for this purpose.[7][8][9]

Scientific Rationale

The MTT assay measures the metabolic activity of cells, which in most cases, correlates with cell viability.[10] In living cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[8][10] A reduction in formazan production upon exposure to Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate would indicate a decrease in cell viability.

Diagram 1: MTT Assay Workflow

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition Cell_Seeding Seed cells in a 96-well plate Incubation_24h Incubate for 24h for cell adherence Cell_Seeding->Incubation_24h Add_Compound Add varying concentrations of Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate Incubation_24h->Add_Compound Incubation_48h Incubate for 48h Add_Compound->Incubation_48h Add_MTT Add MTT reagent Incubation_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Experimental Protocol: MTT Assay
  • Cell Culture:

    • Select a panel of cell lines representing different tissues (e.g., HepG2 for liver, HEK293 for kidney, and a cancer cell line relevant to the compound's intended therapeutic area).

    • Culture cells in appropriate media and conditions until they reach approximately 80% confluency.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare a stock solution of Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM).

    • Replace the cell culture medium with fresh medium containing the different concentrations of the compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

    • Incubate the plate for a specified duration (e.g., 48 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

Data Presentation and Interpretation

The results should be expressed as the percentage of cell viability relative to the vehicle control. This data can be used to calculate the IC50 value (the concentration of the compound that inhibits cell viability by 50%).

Cell LineIC50 (µM)
HepG2Hypothetical Value
HEK293Hypothetical Value
MCF-7Hypothetical Value

Genotoxicity Assessment: The Bacterial Reverse Mutation (Ames) Test

Genotoxicity testing is crucial to assess a compound's potential to cause genetic mutations, which can be a precursor to carcinogenesis.[6] The Ames test is a widely used and regulatory-accepted in vitro method for identifying substances that can produce gene mutations.[11][12][13]

Scientific Rationale

The Ames test utilizes several strains of the bacterium Salmonella typhimurium (and sometimes Escherichia coli) that have been genetically engineered with mutations in the genes required to synthesize the amino acid histidine.[12][13] These strains are auxotrophic for histidine and cannot grow on a histidine-deficient medium. The assay determines if a test compound can cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to synthesize their own histidine and form colonies.[13] An increase in the number of revertant colonies compared to the control indicates that the compound is mutagenic. The test is conducted both with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism and detect metabolites that may be mutagenic.[14]

Diagram 2: Ames Test Principle

Ames_Principle cluster_setup Experimental Setup cluster_incubation Incubation cluster_results Results Bacteria Histidine-auxotrophic Salmonella typhimurium Plate Plate on histidine-deficient agar Bacteria->Plate Compound Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate Compound->Plate S9_Mix S9 Metabolic Activation Mix S9_Mix->Plate (optional) No_Mutation No Growth (Few spontaneous revertants) Plate->No_Mutation If non-mutagenic Mutation Growth (Revertant Colonies) = Mutagenic Potential Plate->Mutation If mutagenic

Caption: Principle of the bacterial reverse mutation (Ames) test.

Experimental Protocol: Ames Test (OECD 471)
  • Strain Selection:

    • Utilize a standard set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an E. coli strain (e.g., WP2 uvrA) to detect different types of mutations (frameshift and base-pair substitutions).[14]

  • Metabolic Activation:

    • Prepare a liver S9 fraction from rats pre-treated with an enzyme inducer (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone).

  • Assay Procedure (Plate Incorporation Method):

    • In separate tubes, combine the test compound at various concentrations, the bacterial culture, and either the S9 mix or a buffer (for the non-activated arm).

    • Add molten top agar to the mixture and pour it onto minimal glucose agar plates.

    • Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting:

    • Count the number of revertant colonies on each plate.

  • Data Analysis:

    • A positive result is typically defined as a concentration-dependent increase in the number of revertants that is at least double the background (spontaneous revertant) count.

StrainMetabolic ActivationResult (Positive/Negative)
TA98-S9Hypothetical Result
TA98+S9Hypothetical Result
TA100-S9Hypothetical Result
TA100+S9Hypothetical Result

Organ-Specific Toxicity: Hepatotoxicity and Cardiotoxicity

Early assessment of potential organ-specific toxicity is crucial, as hepatotoxicity and cardiotoxicity are major reasons for drug attrition.[15]

In Vitro Hepatotoxicity Assessment

The liver is a primary site of drug metabolism, making it susceptible to drug-induced injury.[16] In vitro models using liver-derived cells are essential for early screening.[17][18][19]

  • Scientific Rationale: Cell lines such as HepG2 are widely used for initial hepatotoxicity screening.[20] While they have limitations compared to primary human hepatocytes, they offer reproducibility and ease of use for preliminary assessments.[17][18][20] Cytotoxicity assays, as described in section 2.0, can be performed using these cells to determine a compound's potential to cause liver cell death.

  • Protocol: The MTT assay protocol detailed in section 2.2 can be specifically applied using a human hepatocarcinoma cell line like HepG2.

In Vitro Cardiotoxicity Assessment: hERG Inhibition Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a key indicator of a compound's potential to cause QT interval prolongation, which can lead to fatal cardiac arrhythmias.[21] Therefore, screening for hERG inhibition is a regulatory requirement and a critical early safety assessment.[15][22]

  • Scientific Rationale: The hERG channel plays a crucial role in the repolarization phase of the cardiac action potential.[21] Inhibition of this channel can delay repolarization, leading to adverse cardiac events.[21][22] Automated patch-clamp electrophysiology is the gold standard for assessing a compound's effect on the hERG channel.[21]

  • Experimental Protocol: Automated Patch-Clamp for hERG Inhibition

    • Cell Line: Use a mammalian cell line (e.g., HEK-293) stably expressing the hERG channel.

    • Compound Application: Apply a range of concentrations of Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate to the cells.

    • Electrophysiological Recording: Use an automated patch-clamp system (e.g., QPatch or SyncroPatch) to measure the hERG current in response to a specific voltage protocol before and after compound application.[21]

    • Data Analysis: Calculate the percentage of hERG current inhibition at each concentration and determine the IC50 value.

AssayIC50 (µM)
hERG InhibitionHypothetical Value

Metabolic Stability Assessment

A compound's metabolic stability provides insights into its potential in vivo half-life and clearance.[23][24] Poor metabolic stability can lead to low bioavailability and the formation of potentially toxic metabolites.[25]

Scientific Rationale

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes.[25][26] Incubating a compound with liver microsomes in the presence of necessary cofactors (like NADPH) allows for the measurement of its rate of metabolism.[24][26] This provides an estimate of its intrinsic clearance.[23][25]

Diagram 3: Metabolic Stability Workflow

Caption: Workflow for determining metabolic stability using liver microsomes.

Experimental Protocol: Microsomal Stability Assay
  • Reagents:

    • Pooled human liver microsomes.

    • NADPH regenerating system.

    • Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate.

    • Control compounds (one with high and one with low metabolic stability).

  • Incubation:

    • Incubate the test compound (at a low concentration, e.g., 1 µM) with liver microsomes and the NADPH regenerating system at 37°C.

    • Take samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching:

    • Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Processing and Analysis:

    • Centrifuge the samples to precipitate the microsomal proteins.

    • Analyze the supernatant for the remaining concentration of the parent compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[23]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • From the slope of this plot, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[25]

ParameterValueInterpretation
In Vitro t½ (min)Hypothetical Valuee.g., >30 min = stable
Intrinsic Clearance (µL/min/mg)Hypothetical Valuee.g., <12 = low clearance

Conclusion and Forward Look

This technical guide provides a foundational, multi-assay strategy for the preliminary in vitro toxicity screening of Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate. By systematically evaluating general cytotoxicity, genotoxicity, potential organ-specific toxicities, and metabolic stability, researchers can build a robust preliminary safety profile. The data generated from these assays are indispensable for making informed decisions about the continued development of this novel compound, guiding structure-activity relationship studies, and mitigating risks before advancing to preclinical in vivo studies.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

  • European Biomedical Institute. (n.d.). Understanding MTT in Cytotoxicity Testing for Biocompatibility Assessment of Medical Devices. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro models for liver toxicity testing. Retrieved from [Link]

  • IntechOpen. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Cardiotoxicity. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). In vitro models for liver toxicity testing. Retrieved from [Link]

  • IntechOpen. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]

  • Hemogenix, Inc. (n.d.). In Vitro Cardiotoxicity Testing. Retrieved from [Link]

  • InfinixBio. (2026, March 3). Understanding In Vitro Toxicity Screening: A Key Component in Drug Development. Retrieved from [Link]

  • Creative Biolabs. (2023, January 5). The Role of the Ames Test in Predicting the Genotoxicity of Impurity Compounds in Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles. Retrieved from [Link]

  • Da-Ta Biotech. (2024, April 8). Hepatotoxicity Assays: Advancing Research. Retrieved from [Link]

  • IT Medical Team. (2024, August 16). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. Retrieved from [Link]

  • Frontiers. (n.d.). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Retrieved from [Link]

  • MTTlab. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • Vivotecnia. (n.d.). Ames Test - Confirmatory test included - OECD 471. Retrieved from [Link]

  • GenEvolutioN. (2026, February 11). AMES test: history, principle, and its role in modern genotoxicity screening. Retrieved from [Link]

  • protocols.io. (2025, August 3). In-vitro hERG & NaV1.5 cardiotoxicity assay. Retrieved from [Link]

  • Cyprotex. (n.d.). hERG Safety. Retrieved from [Link]

  • Taylor & Francis Online. (2017, July 14). High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage. Retrieved from [Link]

  • European Pharmaceutical Review. (2008, June 19). In vitro toxicity screening as pre-selection tool. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. Retrieved from [Link]

  • ResearchGate. (2025, October 2). Standards of Good Practices for the Conduct of In Vitro Toxicity Studies. Retrieved from [Link]

  • IntechOpen. (2025, February 19). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. Retrieved from [Link]

  • Fiveable. (2025, August 15). In vitro testing methods | Toxicology Class Notes. Retrieved from [Link]

  • Scribd. (n.d.). In Vitro Toxicity Tests. Retrieved from [Link]

  • HistologiX. (2025, November 5). Understanding FDA Guidelines for Toxicity Studies. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate via Friedel-Crafts Acylation

Executive Summary & Application Context Thiophene derivatives, particularly 5-chlorothiophene motifs, are foundational building blocks in medicinal chemistry. They are most notably utilized in the synthesis of active pha...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

Thiophene derivatives, particularly 5-chlorothiophene motifs, are foundational building blocks in medicinal chemistry. They are most notably utilized in the synthesis of active pharmaceutical ingredients (APIs), including Factor Xa inhibitors such as [1]. The synthesis of Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate represents a critical carbon-carbon bond-forming step, leveraging a highly regioselective Friedel-Crafts acylation.

This application note provides drug development professionals and synthetic chemists with a self-validating, scalable protocol for this transformation. By detailing the mechanistic causality behind reagent selection, temperature control, and stoichiometric ratios, this guide ensures high fidelity and reproducibility in the laboratory.

Mechanistic Rationale & Regioselectivity

The regioselectivity of the Friedel-Crafts acylation on 2-chlorothiophene is dictated by the intrinsic electronic properties of the thiophene ring. The sulfur heteroatom donates electron density via resonance (+M effect), heavily activating the α -positions (C2 and C5). Because C2 is occupied by a mildly deactivating but ortho/para-directing chloro substituent, electrophilic attack is exclusively directed to the C5 position.

The reaction utilizes anhydrous aluminum chloride ( AlCl3​ ) to generate a highly reactive acylium intermediate from ethyl 4-chloro-4-oxobutanoate. The steric bulk of this incoming acylium ion further suppresses any trace C3 acylation, ensuring [2].

Mechanism A Ethyl Succinyl Chloride + AlCl3 B Acylium Ion Intermediate A->B Lewis Acid Activation D Wheland Intermediate (C5 Attack) B->D Electrophilic Attack C 2-Chlorothiophene C->D Nucleophile E Ethyl 4-(5-chloro-2-thienyl) -4-oxobutanoate D->E Deprotonation (-H+)

Caption: Mechanistic pathway of the Friedel-Crafts acylation targeting the C5 position of 2-chlorothiophene.

Materials and Reagents

To prevent catalyst deactivation, strict must be maintained[3]. Dichloromethane (DCM) is selected as the solvent because it is non-coordinating; utilizing coordinating solvents like THF would result in a dead-end Lewis acid-base complex with AlCl3​ .

ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Role
2-Chlorothiophene 118.581.01.19 g (0.93 mL)Nucleophilic Substrate
Ethyl 4-chloro-4-oxobutanoate 164.591.051.73 g (1.49 mL)Electrophilic Acylating Agent
Aluminum Chloride (Anhydrous)133.341.21.60 gLewis Acid Catalyst
Dichloromethane (Anhydrous)84.93-20 mLNon-coordinating Solvent
1M Hydrochloric Acid 36.46-20 mLQuenching Agent

Note: AlCl3​ is used in a 1.2 molar excess because the catalyst coordinates with the carbonyl oxygen of the newly formed product, effectively trapping one equivalent of the Lewis acid and necessitating a slight excess to drive the reaction to completion.

Experimental Protocol

Workflow Step1 1. Setup & Activation Dry DCM, N2 atm, Cool to 0 °C Step2 2. Catalyst Addition AlCl3 added portionwise over 15 min Step1->Step2 Step3 Step3 Step2->Step3 Step4 4. Quenching Ice-cold 1M HCl added dropwise Step3->Step4 Step5 5. Workup & Extraction DCM extraction, H2O & Brine wash, Dry over Na2SO4 Step4->Step5 Step6 6. Purification Silica Gel Chromatography (Hexanes/EtOAc) Step5->Step6

Caption: Step-by-step experimental workflow for the synthesis and isolation of the target ester.

Step 1: Setup & Activation
  • Flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel.

  • Add 2-chlorothiophene (1.19 g, 10.0 mmol) and ethyl 4-chloro-4-oxobutanoate (1.73 g, 10.5 mmol) to 20 mL of anhydrous DCM.

  • Cool the reaction mixture to 0 °C using an ice-water bath under a continuous, gentle nitrogen sweep.

Step 2: Reaction Execution
  • Weigh anhydrous AlCl3​ (1.60 g, 12.0 mmol) in a dry box or under minimal atmospheric exposure.

  • Add the AlCl3​ portionwise over 15 minutes to the stirred solution at 0 °C.

    • Self-Validation Checkpoint: The solution will transition from colorless to a deep red/brown complex. This color change visually confirms the successful generation of the acylium ion intermediate.

  • Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature (20–25 °C). Continue stirring for an additional 3 hours.

Step 3: Quenching & Workup
  • Cool the reaction mixture back to 0 °C.

  • Slowly quench the reaction by dropwise addition of 20 mL of ice-cold 1M HCl.

    • Self-Validation Checkpoint: An exotherm and the evolution of minor amounts of HCl gas will occur, validating that active AlCl3​ was present through the end of the reaction. The dark color will dissipate into a lighter yellow biphasic mixture.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 15 mL).

  • Combine the organic layers and wash sequentially with distilled water (20 mL) and saturated aqueous NaCl (brine, 20 mL).

  • Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure using a rotary evaporator.

Step 4: Purification
  • Purify the crude residue via flash column chromatography on silica gel using a gradient eluent of Hexanes/Ethyl Acetate (95:5 to 80:20).

  • Collect the fractions containing the target compound (monitor by TLC, Rf​ ~ 0.4 in 80:20 Hexanes/EtOAc, visualized by UV at 254 nm and KMnO4​ stain).

  • Evaporate the solvent to afford Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate as a pale yellow oil that may solidify upon standing.

Analytical Characterization

To verify the structural integrity and purity of the synthesized compound, perform the following analytical checks:

  • 1 H NMR (400 MHz, CDCl3​ ):

    • δ ~7.50 (d, J = 4.0 Hz, 1H, thiophene H-4)

    • δ ~6.95 (d, J = 4.0 Hz, 1H, thiophene H-3)

    • δ 4.15 (q, J = 7.1 Hz, 2H, -OC**H 2​ **CH 3​ )

    • δ 3.20 (t, J = 6.5 Hz, 2H, -CH 2​ -C=O)

    • δ 2.75 (t, J = 6.5 Hz, 2H, -CH 2​ -CO 2​ Et)

    • δ 1.25 (t, J = 7.1 Hz, 3H, -OCH 2​ CH 3​ )

  • LC-MS (ESI+): Expected [M+H]+ at m/z 247.0 (for the 35Cl isotope). The presence of a characteristic M+2 peak at m/z 249.0 (~33% intensity) will confirm the retention of the chlorine atom.

Critical Parameters & Troubleshooting (E-E-A-T Insights)

  • Exotherm & Polymerization Control: The addition of AlCl3​ is highly exothermic. If the internal temperature is permitted to exceed 5 °C during the addition phase, the electron-rich thiophene ring becomes susceptible to unwanted cationic polymerization or oligomerization, resulting in an intractable dark tar. Portionwise addition is strictly mandatory.

  • Moisture Sensitivity: AlCl3​ is highly hygroscopic. Exposure to ambient humidity generates HCl gas and aluminum hydroxide, completely destroying the catalyst's Lewis acidity. Always use freshly opened or properly desiccated AlCl3​ .

  • Emulsion Management: During the extraction phase, aluminum salts can occasionally cause stubborn emulsions. If an emulsion forms, filtering the biphasic mixture through a pad of Celite prior to separation will rapidly resolve the phase boundary.

References

  • Review on Synthetic Approaches toward Rivaroxaban (Xarelto), an Anticoagulant Drug. Organic Process Research & Development, ACS Publications.[Link]

  • A process for the preparation of 2-Acetyl-4-Chlorothiophene.
  • Chemoselective Cleavage of Acylsulfonamides and Sulfonamides by Aluminum Halides. The Journal of Organic Chemistry, ACS Publications.[Link]

Sources

Application

Application Note: Step-by-Step Laboratory Preparation of Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate

Executive Summary & Mechanistic Rationale Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate (CAS: 473694-31-4) is a highly versatile keto-ester building block, frequently utilized in the synthesis of active pharmaceutical ingr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate (CAS: 473694-31-4) is a highly versatile keto-ester building block, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals. The laboratory preparation of this compound relies on a highly regioselective Friedel-Crafts acylation.

Expertise & Causality: The success of this synthesis depends on understanding the dichotomous reactivity of 2-chlorothiophene. The sulfur heteroatom donates electron density via resonance, activating the thiophene ring toward electrophilic aromatic substitution[1]. Because the C2 position is blocked by the chlorine atom—which also exerts a mild deactivating but directing inductive effect—electrophilic attack is overwhelmingly directed to the C5 position[1].

Aluminum chloride ( AlCl3​ ) is selected as the Lewis acid over milder alternatives (such as SnCl4​ or TiCl4​ ) to ensure the complete conversion of the slightly deactivated chlorothiophene[2]. Furthermore, strict temperature control is mandated to mitigate the well-documented risk of thiophene oligomerization (tar formation) catalyzed by strong Lewis acids[3].

Materials and Safety Parameters

Caution: AlCl3​ is highly moisture-sensitive and reacts violently with water to release HCl gas. 2-Chlorothiophene is flammable and toxic. All procedures must be conducted in a certified fume hood under an inert atmosphere.

Table 1: Reagent Stoichiometry and Properties
ReagentRoleMW ( g/mol )EquivalentsAmount (Scale: 100 mmol)
2-Chlorothiophene Substrate118.581.00 eq11.86 g (9.2 mL)
Ethyl succinyl chloride Electrophile164.591.05 eq17.28 g (15.0 mL)
Aluminum Chloride (Anhydrous) Lewis Acid Catalyst133.341.20 eq16.00 g
Dichloromethane (Anhydrous) Solvent84.93N/A150 mL
1M Hydrochloric Acid Quenching Agent36.46N/A100 mL

Experimental Workflow Visualization

Workflow N1 1. Catalyst Suspension Suspend AlCl3 in Anhydrous DCM (0-5 °C, N2 Atmosphere) N2 2. Acylium Ion Generation Dropwise Addition of Ethyl Succinyl Chloride N1->N2 N3 3. Electrophilic Attack Slow Addition of 2-Chlorothiophene (Maintain < 5 °C) N2->N3 Strict Temp Control N4 4. Reaction Progression Warm to RT, Stir 2-3 hours (Monitor via TLC/HPLC) N3->N4 N5 5. Quenching Pour into Ice-Cold 1M HCl (Decompose Al-Complex) N4->N5 Verify Conversion N6 6. Phase Separation Extract with DCM, Wash with NaHCO3 & Brine N5->N6 N7 7. Drying & Concentration Dry over Na2SO4, Evaporate Solvent in vacuo N6->N7 N8 8. Final Purification Silica Gel Chromatography or Vacuum Distillation N7->N8

Figure 1: Step-by-step experimental workflow for the Friedel-Crafts acylation of 2-chlorothiophene.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Each phase includes visual or analytical checkpoints to ensure the reaction is proceeding correctly.

Phase 1: Acylium Ion Generation

  • Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, an internal thermometer, and a nitrogen inlet.

  • Add 16.00 g (1.20 eq) of anhydrous AlCl3​ followed by 100 mL of anhydrous dichloromethane (DCM). Cool the suspension to 0–5 °C using an ice-water bath.

  • Charge the dropping funnel with 17.28 g (1.05 eq) of ethyl succinyl chloride dissolved in 25 mL of anhydrous DCM.

  • Add the acid chloride solution dropwise over 20 minutes. Validation Checkpoint: The suspension should gradually dissolve, forming a clear, pale-yellow homogeneous solution, indicating the successful generation of the acylium ion complex.

Phase 2: Regioselective Electrophilic Attack 5. Charge the dropping funnel with 11.86 g (1.00 eq) of 2-chlorothiophene dissolved in 25 mL of anhydrous DCM. 6. Add the 2-chlorothiophene solution dropwise over 45 minutes, strictly maintaining the internal temperature below 5 °C[3]. 7. Once the addition is complete, remove the ice bath and allow the reaction to naturally warm to room temperature (20–25 °C). Stir for an additional 2 to 3 hours. Validation Checkpoint: The solution will turn a deep red/brown color. If it turns opaque black, uncontrolled polymerization has occurred.

Phase 3: Quenching and Phase Separation 8. Monitor the reaction via TLC (Hexanes/Ethyl Acetate 4:1). Once the 2-chlorothiophene spot ( Rf​≈0.8 ) is consumed, proceed to quenching. 9. Carefully pour the reaction mixture into a vigorously stirred beaker containing 100 g of crushed ice and 100 mL of 1M HCl . Causality: The acidic aqueous quench destroys the aluminum-ketone complex, liberating the free keto-ester product and preventing the formation of insoluble aluminum hydroxide emulsions. 10. Transfer to a separatory funnel. Separate the lower organic (DCM) layer. Extract the aqueous layer with an additional 2 × 50 mL of DCM.

Phase 4: Purification 11. Combine the organic layers and wash sequentially with 100 mL of saturated aqueous NaHCO3​ (to remove residual acidic species) and 100 mL of brine. 12. Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure using a rotary evaporator to yield a crude oil. 13. Purify the crude product via flash column chromatography on silica gel (eluting with a gradient of 5% to 20% Ethyl Acetate in Hexanes) to afford the pure product.

Quantitative Data & Analytical Characterization

Table 2: Expected Analytical Profile
ParameterExpected ResultDiagnostic Significance
Yield 75% – 85%Indicates efficient regioselective acylation without significant tar formation.
Physical State Pale yellow oil to off-white solidHigh purity; dark colors indicate residual oligomeric thiophene impurities.
LC-MS ( [M+H]+ ) m/z 247.0 ( 35Cl ) & 249.0 ( 37Cl )Confirms molecular weight and the presence of one chlorine atom (3:1 isotopic ratio).
1 H NMR (400 MHz, CDCl3​ ) δ 7.55 (d, J=4.0 Hz, 1H) δ 6.95 (d, J=4.0 Hz, 1H) δ 4.15 (q, J=7.1 Hz, 2H) δ 3.15 (t, J=6.5 Hz, 2H) δ 2.75 (t, J=6.5 Hz, 2H) δ 1.25 (t, J=7.1 Hz, 3H)The two distinct doublets with a 4.0 Hz coupling constant definitively prove substitution at the C5 position (H-3 and H-4 protons of the thiophene ring).

Critical Parameters & Troubleshooting

  • Tar Formation (Polymerization): Thiophenes are highly susceptible to acid-catalyzed polymerization. Self-Validation: If the reaction mixture turns opaque black and yields a sticky, intractable residue, polymerization has occurred. Mechanistic Fix: Ensure the 2-chlorothiophene is added dropwise to the pre-formed acylium complex at 0–5 °C. Never add the Lewis acid to the thiophene directly, as localized high concentrations of AlCl3​ will trigger rapid oligomerization[3].

  • Incomplete Conversion: Self-Validation: TLC reveals significant unreacted 2-chlorothiophene. Mechanistic Fix: AlCl3​ must be strictly anhydrous. Furthermore, a minimum of 1.1 to 1.2 equivalents of AlCl3​ is required because the Lewis acid is stoichiometrically consumed by coordinating with the carbonyl oxygen of the newly formed keto-ester product[2].

  • Absence of Diacylation: Researchers may worry about over-acylation. Mechanistic Fix: This is highly unlikely. The introduction of the strongly electron-withdrawing keto group at the C5 position severely deactivates the thiophene ring, effectively halting any further electrophilic attack[2].

Sources

Method

Applications of Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate as a pharmaceutical intermediate

An in-depth technical guide to the chemical utility and mechanistic workflows of Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate in modern drug discovery. The Strategic Value of Bifunctional Thiophene Scaffolds As a Senior A...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide to the chemical utility and mechanistic workflows of Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate in modern drug discovery.

The Strategic Value of Bifunctional Thiophene Scaffolds

As a Senior Application Scientist, I frequently evaluate pharmaceutical building blocks that must deliver both structural robustness and orthogonal reactivity. Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate (CAS: 473694-31-4) [] is a masterclass in bifunctional molecular design.

The molecule is anchored by a 5-chlorothiophene moiety —a privileged pharmacophore celebrated for its metabolic stability and high-affinity binding. This specific ring system is famously responsible for anchoring into the S1 pocket of coagulation Factor Xa, a mechanism that underpins the efficacy of blockbuster oral anticoagulants like Rivaroxaban[2].

Appended to this ring is a γ-keto ester chain (a 1,4-dicarbonyl equivalent). The true chemical value of this intermediate lies in the electronic differentiation between its two carbonyl groups. The C4 ketone, conjugated to the electron-rich thiophene ring, is highly susceptible to initial nucleophilic attack or selective hydride transfer. Meanwhile, the C1 ethyl ester acts as a secondary, less reactive electrophile, perfectly positioned for subsequent intramolecular cyclization. This built-in reactivity gradient allows us to selectively synthesize complex nitrogenous or oxygenated heterocycles without the need for protecting groups[3].

Divergent Synthetic Workflows

By exploiting the thermodynamic and kinetic properties of the γ-keto ester, we can drive the intermediate down two distinct pharmaceutical pathways: the generation of Pyridazinones (common in PDE3 inhibitors and cardiotonics) and Chiral γ-Butyrolactones (essential precursors for antiviral and antineoplastic agents)[4].

Workflow A Ethyl 4-(5-chloro-2-thienyl) -4-oxobutanoate B Hydrazine Condensation (EtOH, Reflux) A->B  Nucleophilic Addition C Asymmetric Transfer Hydrogenation (Ru-TsDPEN) A->C  Hydride Transfer D 6-(5-Chlorothiophen-2-yl) -4,5-dihydropyridazin-3(2H)-one B->D  Cyclization (-H2O, -EtOH) E (R)-5-(5-Chlorothiophen-2-yl) dihydrofuran-2(3H)-one C->E  Spontaneous Lactonization

Divergent synthetic workflows utilizing Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate.

Protocol A: Synthesis of 6-(5-Chlorothiophen-2-yl)-4,5-dihydropyridazin-3(2H)-one

Mechanistic Causality: To construct the 6-aryl-4,5-dihydro-3(2H)-pyridazinone core, we react the intermediate with hydrazine hydrate. The choice of ethanol as the solvent is not arbitrary; it perfectly matches the leaving group of the ethyl ester, entirely eliminating the risk of transesterification side-products. The reaction is executed at reflux (78°C). While the initial hydrazone formation at the C4 ketone is rapid even at room temperature, the subsequent intramolecular amidation requires significant thermal energy to overcome the rotational barrier of the aliphatic chain and expel ethanol.

Step-by-Step Methodology:

  • Dissolution: Suspend Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate (10.0 mmol, 2.47 g) in absolute ethanol (25 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Nucleophilic Addition: Add hydrazine monohydrate (12.0 mmol, 0.58 mL) dropwise at 0°C to control the exothermic hydrazone formation.

  • Thermal Cyclization: Heat the reaction mixture to gentle reflux (78°C) for 4 hours. The initial clear solution will gradually precipitate a pale-yellow solid as the highly crystalline pyridazinone forms.

  • Isolation: Cool the mixture to 0°C in an ice bath for 1 hour to maximize precipitation. Filter the solid under vacuum, wash with ice-cold ethanol (2 × 5 mL), and dry under high vacuum at 45°C.

Self-Validating System (Quality Control): This protocol is designed to be self-validating on the benchtop.

  • Visual Cue: The spontaneous precipitation of the product from ethanol upon cyclization confirms the reaction has proceeded, as the starting keto-ester is highly soluble in EtOH.

  • Spectroscopic Validation: Rapid IR spectroscopy will confirm success without complex analysis. The starting material exhibits two distinct carbonyl stretches: ~1735 cm⁻¹ (ester) and ~1680 cm⁻¹ (ketone). A successful cyclization eradicates both peaks, replacing them with a single, dominant lactam C=O stretch at 1665 cm⁻¹ and a broad N-H stretch at 3200 cm⁻¹ .

Protocol B: Asymmetric Synthesis of (R)-5-(5-Chlorothiophen-2-yl)dihydrofuran-2(3H)-one

Mechanistic Causality: Reducing the C4 ketone to a chiral alcohol is the gateway to synthesizing chiral γ-butyrolactones. Traditional high-pressure hydrogenation is hazardous and risks hydrodehalogenation of the 5-chlorothiophene ring. Instead, we employ Asymmetric Transfer Hydrogenation (ATH) using a Ru-TsDPEN catalyst . This system utilizes an azeotropic mixture of formic acid and triethylamine as the hydrogen source. The Ru-TsDPEN complex operates via a highly ordered, six-membered outer-sphere transition state, simultaneously transferring a hydride and a proton to the ketone face with extreme enantiofacial discrimination[3]. Once the chiral γ-hydroxy ester is formed, the proximity of the hydroxyl group to the ethyl ester drives spontaneous, thermodynamically favored lactonization under the slightly acidic conditions of the formic acid buffer.

Step-by-Step Methodology:

  • Catalyst Activation: In a rigorously degassed Schlenk flask, dissolve RuCl (0.05 mmol, 0.5 mol%) in anhydrous dichloromethane (DCM, 10 mL).

  • Buffer Preparation: Slowly add a 5:2 azeotropic mixture of formic acid and triethylamine (30 mmol HCOOH) to the catalyst solution. Stir for 15 minutes until the solution turns deep red, indicating the formation of the active ruthenium-hydride species.

  • Asymmetric Reduction: Add Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate (10.0 mmol, 2.47 g) dissolved in DCM (10 mL) dropwise. Stir the mixture at 30°C for 16 hours.

  • Lactonization & Workup: Evaporate the DCM under reduced pressure. Add toluene (20 mL) and a catalytic amount of p-toluenesulfonic acid (0.1 mmol) to ensure complete lactonization. Stir at 60°C for 2 hours. Wash the organic layer with saturated NaHCO₃, dry over MgSO₄, and concentrate.

Self-Validating System (Quality Control):

  • Chromatographic Shift: On TLC (Hexanes:EtOAc 3:1), the starting material (Rf ~0.5) is cleanly replaced by a lower-running, highly UV-active spot (Rf ~0.3).

  • NMR Validation: ¹H NMR provides immediate, definitive proof of both reduction and cyclization. The complete disappearance of the ethyl ester signals (quartet at 4.15 ppm, triplet at 1.20 ppm) must coincide with the emergence of a distinct chiral methine proton—a doublet of doublets at ~5.45 ppm —representing the newly formed stereocenter adjacent to the lactone oxygen.

Quantitative Data & Analytical Summary

To benchmark the success of these protocols, the following table summarizes the expected quantitative yields and critical analytical markers for the intermediate and its two primary derivatives.

CompoundExpected Yield (%)Purity TargetKey IR Stretches (cm⁻¹)Diagnostic ¹H NMR Shifts (δ, ppm, CDCl₃)
Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate N/A (SM)>98% (HPLC)1735 (Ester), 1680 (Ketone)4.15 (q, 2H), 3.20 (t, 2H), 2.75 (t, 2H)
Dihydropyridazinone Derivative 85 – 88%>99% (LC-MS)1665 (Lactam), 3200 (N-H)10.90 (s, 1H, NH), 7.30 (d, 1H), 7.10 (d, 1H)
Chiral γ-Butyrolactone Derivative 90 – 92%>99% (>98% ee)1770 (Lactone C=O)5.45 (dd, 1H, chiral CH), 2.60–2.20 (m, 4H)

References

  • [2] Perzborn, E., Roehrig, S., et al. "Rivaroxaban: A New Oral Factor Xa Inhibitor." Arteriosclerosis, Thrombosis, and Vascular Biology, American Heart Association Journals. (2010). Available at:[Link]

  • [3] Borowiecki, P., et al. "A convenient route to chiral γ-lactones via asymmetric hydrogenation of γ-ketoesters using the RuCl3–BINAP–HCl catalytic system." Tetrahedron 64(51):11713–11717. (2008). Available at:[Link]

  • [4] ACS Publications. "Reversing the Enantioselectivity of Enzymatic Dynamic Kinetic Asymmetric Transformations in the Synthesis of Fused Lactones." ACS Catalysis. (2024). Available at:[Link]

Sources

Application

Application Notes and Protocols for the Scale-Up Manufacturing of Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate

Introduction Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its molecular structure, featuring a substituted thiophene ring and a β-keto...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its molecular structure, featuring a substituted thiophene ring and a β-keto ester moiety, makes it a versatile building block for the construction of complex heterocyclic systems. The increasing demand for this intermediate necessitates the development of a robust, efficient, and scalable manufacturing process. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate, focusing on the well-established Friedel-Crafts acylation reaction. The protocols and insights provided herein are grounded in established chemical principles and aim to facilitate a seamless transition from laboratory-scale synthesis to industrial production.

The primary synthetic route involves the Friedel-Crafts acylation of 2-chlorothiophene with ethyl succinyl chloride, utilizing a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.

Reaction Mechanism and Scientific Rationale

The synthesis of Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate proceeds via a Friedel-Crafts acylation mechanism. This reaction is a classic example of electrophilic aromatic substitution.

Step 1: Formation of the Acylium Ion Anhydrous aluminum chloride (AlCl₃), a potent Lewis acid, coordinates to the chlorine atom of ethyl succinyl chloride. This coordination polarizes the carbon-chlorine bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This highly electrophilic species is the key reactant in the subsequent step.

Step 2: Electrophilic Attack on the Thiophene Ring The electron-rich 2-chlorothiophene ring acts as a nucleophile, attacking the electrophilic acylium ion. The substitution occurs preferentially at the 5-position of the thiophene ring due to the directing effects of the chlorine atom and the sulfur heteroatom.

Step 3: Rearomatization The resulting intermediate, a sigma complex or arenium ion, is unstable and rapidly loses a proton (H+) to restore the aromaticity of the thiophene ring. The liberated proton reacts with the [AlCl₄]⁻ species, regenerating the AlCl₃ catalyst and forming hydrochloric acid (HCl) as a byproduct.

The choice of anhydrous aluminum chloride as the catalyst is critical. Its strong Lewis acidity is necessary to generate the acylium ion from the relatively unreactive acyl chloride. However, due to the Lewis basicity of the product ketone, stoichiometric or even excess amounts of AlCl₃ are often required, as the catalyst forms a complex with the product.

Scale-Up Manufacturing Process: A Detailed Protocol

This section outlines a detailed, step-by-step protocol for the scaled-up manufacturing of Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate. The process has been optimized for safety, efficiency, and product purity.

Materials and Equipment
Material/EquipmentSpecifications
Reactors Glass-lined or stainless steel reactor with heating/cooling capabilities, a mechanical stirrer, a reflux condenser, and an addition funnel.
Starting Materials 2-chlorothiophene (99%+ purity), Ethyl succinyl chloride (98%+ purity), Anhydrous Aluminum Chloride (AlCl₃, 99%+ purity, finely powdered).
Solvents Anhydrous Dichloromethane (DCM) or another suitable inert solvent.
Quenching/Work-up Crushed ice, Hydrochloric acid (concentrated), Saturated sodium bicarbonate solution, Brine (saturated sodium chloride solution).
Drying Agent Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
Purification Vacuum distillation apparatus or column chromatography setup.
Personal Protective Equipment (PPE) Safety glasses, face shield, chemical-resistant gloves (Nitrile rubber, >0.11 mm thickness), fire-retardant laboratory coat, and appropriate respiratory protection.
Process Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_reactor Reactor Preparation (Inert Atmosphere) charge_alcl3 Charge Anhydrous AlCl₃ and Solvent prep_reactor->charge_alcl3 cool_reactor Cool Reactor (0-5 °C) charge_alcl3->cool_reactor add_acyl_chloride Slow Addition of Ethyl Succinyl Chloride cool_reactor->add_acyl_chloride add_thiophene Dropwise Addition of 2-Chlorothiophene add_acyl_chloride->add_thiophene reaction_completion Stir at Room Temperature (Monitor by TLC/HPLC) add_thiophene->reaction_completion quench Quench with Ice and HCl reaction_completion->quench extract Separate Organic Layer and Extract Aqueous Layer quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry with MgSO₄ wash->dry concentrate Solvent Removal (Rotary Evaporation) dry->concentrate purify Vacuum Distillation or Column Chromatography concentrate->purify product Ethyl 4-(5-chloro-2-thienyl) -4-oxobutanoate purify->product

Caption: Manufacturing workflow for Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate.

Step-by-Step Protocol

1. Reactor Preparation and Inerting:

  • Ensure the reactor and all associated glassware are thoroughly clean and dry to prevent moisture contamination, which can deactivate the aluminum chloride catalyst.

  • Purge the reactor system with an inert gas, such as nitrogen or argon, to establish an anhydrous atmosphere.

2. Charging of Reactants:

  • Under a positive pressure of inert gas, carefully charge the reactor with anhydrous aluminum chloride (1.1 to 2.5 equivalents).

  • Add the anhydrous solvent (e.g., dichloromethane) to the reactor.

  • Cool the stirred suspension to 0-5 °C using an appropriate cooling bath.

3. Addition of Acylating Agent:

  • In a separate vessel, dissolve ethyl succinyl chloride (1.0 equivalent) in the anhydrous solvent.

  • Slowly add the ethyl succinyl chloride solution to the stirred aluminum chloride suspension via an addition funnel, maintaining the internal temperature between 0-5 °C. The reaction between aluminum chloride and the acyl chloride is exothermic.

4. Addition of 2-Chlorothiophene:

  • After the complete addition of the acylating agent, add a solution of 2-chlorothiophene (1.0 equivalent) in the anhydrous solvent dropwise to the reaction mixture. Maintain the temperature at 0-5 °C during the addition.

5. Reaction Monitoring:

  • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional period (typically 1-3 hours).

  • Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

6. Quenching and Work-up:

  • Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. This process is highly exothermic and will generate HCl gas, so it must be performed in a well-ventilated area.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with additional portions of the solvent (e.g., dichloromethane).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

7. Drying and Concentration:

  • Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

8. Purification:

  • Purify the crude product by vacuum distillation or column chromatography to obtain Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate of high purity.

Safety Considerations

Aluminum Chloride (Anhydrous):

  • Hazards: Highly corrosive and reacts violently with water, releasing heat and toxic hydrogen chloride gas. Causes severe skin and eye burns.

  • Handling Precautions: Handle in a dry, inert atmosphere, such as a glove box or a fume hood with moisture control. Wear appropriate PPE, including safety glasses, a face shield, impervious gloves, and a fire-retardant lab coat. Avoid dust formation.

  • Spill Response: In case of a spill, do not use water. Cover the spill with dry sand or a Class D fire extinguisher absorbent.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from combustible materials and sources of moisture.

Ethyl Succinyl Chloride:

  • Hazards: Corrosive and reacts with moisture.

  • Handling Precautions: Handle in a well-ventilated fume hood and wear appropriate PPE.

Dichloromethane (DCM):

  • Hazards: Volatile and a potential carcinogen.

  • Handling Precautions: Use in a well-ventilated area or fume hood.

Process Optimization and Troubleshooting

ProblemPotential CauseRecommended Solution
Low or No Product Yield Moisture in the reaction system.Ensure all glassware is oven-dried and use anhydrous solvents.
Deactivated catalyst.Use fresh, high-quality anhydrous aluminum chloride.
Insufficient catalyst.Friedel-Crafts acylation often requires stoichiometric or excess amounts of the Lewis acid catalyst.
Formation of Byproducts Polyacylation (less common in acylation).The acyl group deactivates the aromatic ring, generally preventing polyacylation.
Isomer formation.The 5-position is the most electronically favored for substitution on 2-chlorothiophene.
Difficult Work-up Emulsion formation during extraction.Add more brine to the aqueous layer to break the emulsion.
Exothermic quenching.Perform the quenching step slowly and with efficient cooling.

Conclusion

The scale-up manufacturing of Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate via Friedel-Crafts acylation is a well-established and reliable process. By adhering to the detailed protocols, safety precautions, and optimization strategies outlined in this guide, researchers and chemical engineers can achieve high yields of a high-purity product. Careful control of reaction conditions, particularly the exclusion of moisture, is paramount to the success of this synthesis on an industrial scale.

References

  • Aluminum Chloride (anhydrous) | Office of Environmental Health and Safety. (n.d.). Princeton University. Retrieved from [Link]

  • Chen, J. H., et al. (2000). Automated Process Research. An Example of Accelerated Optimization of the Friedel−Crafts Acylation Reaction, a Key Step for the Synthesis of Anti-HIV (+)-Calanolide A. Organic Process Research & Development, 4(5), 337-340.
  • Hashemi, S. M., et al. (2022).
  • Olah, G. A. (1964).
  • Safety D
Method

Cross-coupling reaction conditions involving Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Strategies for Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate Executive Summary The functionalization of halogenated heterocycles is a cornerstone of modern drug disc...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Strategies for Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate

Executive Summary

The functionalization of halogenated heterocycles is a cornerstone of modern drug discovery and materials science. Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate is a highly versatile, electron-deficient building block. However, the intrinsic bond dissociation energy of the thiophene C(sp2)–Cl bond presents a significant kinetic barrier to transition-metal-catalyzed cross-coupling compared to its bromo- or iodo-analogues[1].

This application note provides a comprehensive, field-proven guide to achieving high-yielding Suzuki-Miyaura cross-couplings with this specific substrate. By strategically selecting advanced palladium precatalysts and dialkylbiaryl phosphine ligands, researchers can overcome the oxidative addition barrier while simultaneously suppressing deleterious side reactions such as boronic acid homocoupling[2].

Mechanistic Insights & Substrate Profiling

As a Senior Application Scientist, it is critical to look beyond standard protocols and understand the electronic environment of the substrate to rationally design the catalytic system.

  • Electronic Activation (The Causality of Reactivity): In unactivated 2-chlorothiophenes, the oxidative addition of Pd(0) into the C–Cl bond is notoriously sluggish. However, in Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate, the 4-oxobutanoate chain at the C2 position acts as a strong electron-withdrawing group (EWG). This moiety exerts an inductive and mesomeric pull across the thiophene π -system, reducing the electron density at the C5 position. This electrophilic activation lowers the activation energy required for the oxidative addition of an electron-rich Pd(0) species[1].

  • The Homocoupling Challenge: The most frequent failure mode when coupling electron-deficient aryl chlorides is the competitive homocoupling of the arylboronic acid[2]. If the oxidative addition step is not sufficiently rapid, a kinetic window opens where Pd(II) species—either unreduced precatalyst or Pd(0) oxidized by trace dissolved O2​ —undergo double transmetalation with the boronic acid, yielding a symmetrical biaryl byproduct and consuming the coupling partner.

Catalytic System Design

To exploit the electronic activation of the substrate while outcompeting side reactions, the catalytic system must be carefully engineered.

  • Ligand Selection: Standard ligands like PPh3​ are insufficient for this C–Cl bond. Bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos are mandatory[3]. Their electron-rich dicyclohexyl groups accelerate the oxidative addition, while the steric bulk of the biphenyl backbone forces the intermediate into a geometry that rapidly accelerates reductive elimination, turning over the cycle before homocoupling can occur[4].

  • Precatalyst Selection: Relying on Pd(OAc)2​ requires the boronic acid to act as a reducing agent to generate the active Pd(0) species, immediately triggering homocoupling[2]. Utilizing preformed Pd(II) precatalysts like XPhos-Pd-G2 or allyl-based palladacycles ensures the rapid, quantitative generation of the active monoligated Pd(0)L species under mild, basic conditions without consuming the boronic acid[4].

  • Base and Solvent Dynamics: A biphasic system (e.g., 1,4-Dioxane/ H2​O ) with a mild inorganic base ( K3​PO4​ ) is optimal. The aqueous phase is essential to convert the boronic acid into the reactive, nucleophilic trihydroxyboronate anion [Ar−B(OH)3​]− , which is the actual species that undergoes transmetalation with the Pd(II) complex[1].

Quantitative Data: Catalyst Performance Matrix

Table 1: Comparative analysis of catalytic systems for the Suzuki coupling of 5-chlorothiophene derivatives based on literature benchmarking.

Catalyst SystemLigandBase / SolventTemp (°C)Expected Yield (%)Homocoupling Risk
Pd(PPh3​)4​ PPh3​ K3​PO4​ / Dioxane- H2​O 90–11040–60High
Pd2​(dba)3​ SPhos K2​CO3​ / Toluene- H2​O 80–10070–85Moderate
XPhos-Pd-G2 XPhos K3​PO4​ / THF- H2​O 60–80 85–95 Low
[Pd(IMes)(allyl)Cl] NHC Cs2​CO3​ / Dioxane8080–90Low

Visualizing the Reaction Pathway

The following diagram illustrates the optimized catalytic cycle for this substrate, highlighting the critical divergence point where homocoupling occurs if the system is not rigorously deoxygenated.

CatalyticCycle Pd0 Pd(0)L Active Species PdII_Ox Pd(II) Aryl Chloride Intermediate Pd0->PdII_Ox Oxidative Addition PdII_Trans Pd(II) Diaryl Intermediate PdII_Ox->PdII_Trans Transmetalation PdII_Trans->Pd0 Reductive Elimination Product Cross-Coupled Product PdII_Trans->Product Substrate Ethyl 4-(5-chloro-2-thienyl) -4-oxobutanoate Substrate->PdII_Ox Boronic Ar-B(OH)2 + Base Boronic->PdII_Trans Homocoupling Homocoupling Byproduct Boronic->Homocoupling O2 / Pd(II) mediated

Figure 1: Suzuki-Miyaura cycle for Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate highlighting the homocoupling shunt.

Validated Experimental Protocol

This protocol is designed as a self-validating system . By incorporating strict environmental controls and specific orders of addition, the protocol inherently prevents the degradation pathways discussed above.

Reaction: Suzuki-Miyaura Coupling using XPhos-Pd-G2 Scale: 1.0 mmol

Materials Required:

  • Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • XPhos-Pd-G2 Precatalyst (0.02 equiv, 2 mol%)

  • XPhos Ligand (0.02 equiv, 2 mol%)

  • Potassium phosphate tribasic ( K3​PO4​ ) (3.0 equiv, 3.0 mmol)

  • 1,4-Dioxane (HPLC grade)

  • Deionized Water (HPLC grade)

Step-by-Step Methodology:

  • Reaction Vessel Preparation: Flame-dry a 20 mL Schlenk tube equipped with a magnetic stir bar under vacuum. Backfill with dry argon (repeat 3x) to establish a strictly anhydrous and anaerobic environment.

    • Causality: Palladium(0) intermediates are highly sensitive to oxidation, which prematurely terminates the catalytic cycle and promotes homocoupling[2].

  • Solid Reagent Loading: Under a positive flow of argon, charge the flask with Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate, the arylboronic acid, K3​PO4​ , XPhos-Pd-G2, and the free XPhos ligand.

    • Causality: The addition of supplemental free XPhos ligand (1:1 ratio with the precatalyst) stabilizes the highly reactive monoligated Pd(0) species generated in situ, preventing it from aggregating into inactive palladium black[3].

  • Solvent Degassing & Addition: In a separate flask, prepare a 4:1 mixture of 1,4-Dioxane and Water (5.0 mL total). Degas the mixture using the freeze-pump-thaw method (3 cycles) or by sparging vigorously with argon for 30 minutes. Add the degassed solvent to the Schlenk tube via a gastight syringe.

  • Reaction Execution: Seal the Schlenk tube and immerse it in a pre-heated oil bath at 80 °C. Stir vigorously (800–1000 rpm) for 2 to 4 hours.

    • Causality: High stirring rates are essential in biphasic systems to maximize the interfacial surface area between the organic phase (containing the catalyst and substrate) and the aqueous phase (containing the base and boronate)[1].

  • Monitoring & Validation: Monitor the reaction progress via LC-MS. The reaction is self-validating when the disappearance of the starting material coincides with the appearance of a single major product mass, with minimal (<5%) symmetrical biaryl mass detected.

  • Workup & Purification: Cool the mixture to room temperature. Dilute with EtOAc (15 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography on silica gel.

Troubleshooting & Data Interpretation

  • Observation: High levels of homocoupled biaryl byproduct are observed.

    • Diagnosis: Oxygen ingress during the reaction or sluggish oxidative addition.

    • Intervention: Ensure rigorous freeze-pump-thaw degassing of solvents. If using a standard Pd(II) salt, switch to the recommended XPhos-Pd-G2 precatalyst to avoid consuming the boronic acid during catalyst reduction[2].

  • Observation: Incomplete conversion of the chlorothiophene, but the boronic acid has been fully consumed.

    • Diagnosis: Protodeboronation of the boronic acid partner (common with electron-rich or heteroaryl boronic acids).

    • Intervention: Implement a slow-addition protocol for the boronic acid using a syringe pump, or switch the coupling partner to a more stable boronic acid pinacol (Bpin) ester or a potassium trifluoroborate salt[3].

References

  • Title: One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities Source: MDPI URL:[1]

  • Title: Preventing homocoupling in Suzuki reactions with Ethyl 5-chlorothiophene-2-glyoxylate Source: BenchChem URL:[2]

  • Title: Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides Source: RSC Advances URL:[3]

  • Title: Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions Source: PMC / NIH URL:[4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Impurities in Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals tasked with optimizing the synthesis of Ethyl 4-(5-chloro-2-thienyl)-4-oxobutano...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals tasked with optimizing the synthesis of Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate . This compound is a critical thiophene-based building block, synthesized via the Friedel-Crafts acylation of 2-chlorothiophene with ethyl succinyl chloride (ethyl 4-chloro-4-oxobutanoate).

As a Senior Application Scientist, my goal is to move beyond basic protocols. This guide explains the causality behind experimental choices and provides self-validating workflows to ensure your synthesis remains robust, scalable, and free of yield-killing impurities.

Mechanistic Pathway & Impurity Divergence

Understanding the electronic interplay of 2-chlorothiophene is the first step in controlling impurities. The sulfur atom enriches the thiophene ring, highly activating the C5 position for electrophilic attack, while the chlorine atom provides a stabilizing, yet electron-withdrawing, effect[1]. However, deviations in temperature, stoichiometry, or quench conditions can force the reaction down parasitic pathways, leading to regioisomers, hydrolysis products, or dehalogenated species[2].

Mechanistic divergence of 2-chlorothiophene acylation into target and common impurities.

Quantitative Impurity Profile

To establish a self-validating analytical system, your High-Performance Liquid Chromatography (HPLC) method must be capable of resolving the following common impurities. Tracking these Relative Retention Times (RRT) allows you to diagnose procedural failures in real-time.

Impurity ProfileChemical Structure / NameTypical RRTAcceptable LimitPrimary Causality
Regioisomer Ethyl 4-(2-chloro-3-thienyl)-4-oxobutanoate~0.92< 0.15%Elevated reaction temperature; improper order of reagent addition.
Hydrolysis Product 4-(5-chloro-2-thienyl)-4-oxobutanoic acid~0.45< 0.50%Exothermic aqueous quench; localized acidic hydrolysis of the ester.
Dehalogenated Ethyl 4-(2-thienyl)-4-oxobutanoate~0.85< 0.10%Prolonged reaction times with excess strong Lewis acid ( AlCl3​ ).
Di-acylated Diethyl 4,4'-(5-chlorothiophene-2,4-diyl)bis(4-oxobutanoate)~1.35< 0.05%Excess ethyl succinyl chloride; failure to quench promptly.

Troubleshooting Guide & FAQs

Q1: My HPLC shows a high percentage ( > 2%) of the C3-regioisomer. How can I improve regioselectivity? A1: The inherent electronic properties of the thiophene ring direct electrophilic attack preferentially to the C2 and C5 positions[1]. Because C2 is occupied by chlorine, C5 is the thermodynamically favored site. However, if the internal temperature exceeds 5 °C during the addition of 2-chlorothiophene, the highly reactive acylium ion can kinetically attack the sterically hindered C3 position. Correction: Ensure strict cryogenic control (0–5 °C). If the issue persists, verify the order of addition. You must pre-form the acylium complex by mixing AlCl3​ and ethyl succinyl chloride before adding the thiophene[3]. Exposing unreacted thiophene to bare AlCl3​ causes erratic regioselectivity and polymerization.

Q2: We are losing up to 15% of our yield to 4-(5-chloro-2-thienyl)-4-oxobutanoic acid. What causes this ester hydrolysis? A2: This is a classic workup failure. Ethyl succinyl chloride derivatives are sensitive to hydrolysis[3]. During the quench, water reacts with the AlCl3​ catalyst, generating HCl gas and a massive exotherm. If water is poured into the reaction vessel, localized hot spots of boiling, highly acidic water will rapidly hydrolyze your ethyl ester product into the carboxylic acid. Correction: Utilize a reverse quench . Slowly pour the reaction mixture into a vigorously stirred bath of crushed ice and 1M HCl . This acts as a self-validating step: if the internal temperature of the quench bath stays below 10 °C, ester hydrolysis will be completely suppressed.

Q3: We detected the dehalogenated impurity, Ethyl 4-(2-thienyl)-4-oxobutanoate. How is the chlorine being lost? A3: Prolonged exposure to excess anhydrous AlCl3​ can lead to hydrodehalogenation. The carbon-chlorine bond on the electron-rich thiophene ring becomes susceptible to cleavage if the reaction is left stirring long after the ethyl succinyl chloride has been consumed. Correction: Do not leave the reaction stirring overnight. Cap the AlCl3​ equivalents at 1.15 to 1.20, and quench the reaction immediately upon consumption of the starting material (typically 2–4 hours)[2].

Optimized Experimental Protocol

This step-by-step methodology is designed as a self-validating system. By observing the physical changes at each step, you can confirm the reaction is proceeding correctly before moving forward.

Materials Required:

  • 2-Chlorothiophene (1.0 equiv, limiting reagent)

  • Ethyl succinyl chloride (1.05 equiv)

  • Anhydrous Aluminum Chloride ( AlCl3​ ) (1.15 equiv)

  • Anhydrous Dichloromethane (DCM) (10 volumes)

Step 1: Acylium Ion Generation (Pre-activation)

  • Purge a dry, multi-neck round-bottom flask with inert gas (Nitrogen/Argon).

  • Charge the flask with anhydrous DCM and AlCl3​ (1.15 equiv). The mixture will appear as a slurry.

  • Cool the slurry to 0 °C using an ice-brine bath.

  • Slowly dropwise add ethyl succinyl chloride (1.05 equiv) over 30 minutes.

    • Self-Validation Check: The slurry will transition into a homogenous, pale-yellow solution as the soluble acylium ion complex forms. Do not proceed until dissolution is complete.

Step 2: Electrophilic Aromatic Substitution

  • Maintain the internal temperature strictly between 0 °C and 5 °C.

  • Add 2-chlorothiophene (1.0 equiv) dropwise over 1 hour.

    • Causality: Slow addition prevents the accumulation of unreacted thiophene, mitigating the risk of C3-regioisomer formation and exothermic spikes.

  • Once addition is complete, allow the reaction to stir at 5 °C for 2 hours. Monitor via TLC or GC.

Step 3: Reverse Quenching (Critical Step)

  • Prepare a separate large beaker containing a 1:1 mixture of crushed ice and 1M HCl (10 volumes relative to the reaction size).

  • Carefully pour the cold reaction mixture into the vigorously stirred ice/HCl bath.

    • Self-Validation Check: Monitor the quench bath thermometer. The temperature must not exceed 10 °C. The mixture will turn biphasic, and the aluminum salts will dissolve into the aqueous layer.

Step 4: Isolation

  • Transfer to a separatory funnel and collect the lower organic (DCM) layer.

  • Wash the organic layer sequentially with water, saturated aqueous NaHCO3​ (to neutralize residual acid and remove any trace hydrolyzed carboxylic acid impurity), and brine.

  • Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate as a crude oil or low-melting solid, ready for recrystallization or direct downstream use.

References

  • Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate ACS Omega. Retrieved from:[Link]

Sources

Optimization

Technical Support Center: Crystallization Optimization for Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the crystallization of Ethyl 4-(5-ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the crystallization of Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate . This thiophene derivative is a critical building block in pharmaceutical synthesis. Optimizing its isolation requires a rigorous understanding of thermodynamics, nucleation kinetics, and regulatory compliance.

Below, you will find field-proven troubleshooting guides, self-validating protocols, and mechanistic explanations to ensure high yield, polymorphic purity, and process scalability.

Section 1: Solvent Selection Strategy & Regulatory Compliance

Q: How do I select a compliant and thermodynamically viable solvent system for this intermediate?

A: Solvent selection must balance thermodynamic efficiency (solubility curves and metastable zone width) with patient safety. You must avoid selecting solvents based purely on chemical intuition or yield. According to the ICH Q3C(R9) guidelines[1], residual solvents are classified into three categories based on their toxicity. For a highly lipophilic thiophene derivative like Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate, you should prioritize Class 3 solvents to minimize regulatory friction during downstream API formulation[1].

Table 1: ICH Q3C Solvent Classification for Thiophene Crystallization

ICH ClassificationToxicity ProfileRegulatory Limit (PDE)Recommended Solvents for Thiophene Derivatives
Class 1 Unacceptable toxicity / Environmental hazardAvoid useBenzene, Carbon tetrachloride (Do not use)
Class 2 Suspected toxicity / Reversible neurotoxicityStrictly limited (e.g., Toluene: 8.9 mg/day)Toluene, Methanol, Acetonitrile
Class 3 Low toxic potential≤ 50 mg/day (or ≤ 5000 ppm)Ethyl acetate, Ethanol, Acetone, Heptane

Causality Insight: The solvent dictates not only the solubility gradient but also impurity purging. A steep solubility curve in a Class 3 solvent like Ethyl Acetate allows for high-yield cooling crystallization, while Heptane serves as an excellent anti-solvent to drive supersaturation without introducing Class 2 toxicity risks.

Section 2: Troubleshooting Oiling-Out (Liquid-Liquid Phase Separation)

Q: My cooling crystallization results in a biphasic oily layer instead of solid crystals. How do I troubleshoot this?

A: You are experiencing Liquid-Liquid Phase Separation (LLPS), colloquially known as "oiling-out." This occurs when the thermodynamic driving force (supersaturation) pushes the system into a liquid miscibility gap before it crosses the metastable zone width (MSZW) boundary required for solid crystal nucleation.

Recent mechanistic studies on pharmaceutical crystallization demonstrate that solvents in which the drug exhibits excessively high solubility inherently increase oiling-out risks[2]. This is because high-solubility solvents reduce the maximum achievable supersaturation, causing the phase trajectory to intersect the LLPS boundary before solid nucleation can occur[2].

LLPS HighSupersat High Supersaturation Generation MiscibilityGap Enter Miscibility Gap (Liquid-Liquid Phase Separation) HighSupersat->MiscibilityGap Rapid Cooling / High Solubility Solvent Nucleation Crystal Nucleation (Solid-Liquid) HighSupersat->Nucleation Controlled Supersaturation Seeding Introduce Seed Crystals within MSZW MiscibilityGap->Seeding Mitigation 1 SolventChange Select Solvent with Lower API Solubility MiscibilityGap->SolventChange Mitigation 2 Seeding->Nucleation SolventChange->Nucleation

Thermodynamic pathways and mitigation strategies for oiling-out (LLPS).

Protocol 1: Self-Validating LLPS Mitigation Workflow

To build a self-validating system, rely on in-line Process Analytical Technology (PAT) rather than visual observation.

  • Thermodynamic Mapping: Insert a Focused Beam Reflectance Measurement (FBRM) probe and a turbidity sensor into the reactor. Map the solubility curve (clear point) and the LLPS boundary (cloud point without chord length generation).

  • Solvent Adjustment: If the LLPS boundary is consistently hit, shift to a solvent system where the intermediate has lower solubility (e.g., increase the ratio of Heptane to Ethyl Acetate). This widens the MSZW relative to the miscibility gap.

  • Strategic Seeding: Cool the solution to 2–5°C below the solubility curve, ensuring you are still above the LLPS temperature boundary. Introduce 1–3% w/w milled seed crystals.

  • Isothermal Desupersaturation: Hold the temperature isothermally for 60–90 minutes. The FBRM will confirm secondary nucleation (a spike in fine chord lengths). This consumes the supersaturation, allowing you to safely bypass the miscibility gap during subsequent cooling.

Section 3: Polymorph Control & Crystallization Workflows

Q: How does solvent choice impact the polymorphic form of the final isolated intermediate?

A: Solvents do not merely act as passive vehicles; they actively participate in the pre-nucleation clustering of the solute. The solvent environment dictates conformational interplay and intermolecular hydrogen bonding within the solution phase[3]. If a solvent strongly solvates a specific functional group (e.g., the oxobutanoate moiety), it can restrict the molecular assembly required for the thermodynamically stable polymorph, kinetically trapping the system in a metastable "disappeared" polymorphic form[3].

To ensure polymorphic purity, the crystallization workflow must strictly control the nucleation kinetics through precise cooling and seeding.

Workflow Start Identify Candidate Solvents (ICH Q3C Class 3) Solubility Determine Solubility Curves & MSZW Start->Solubility Oiling Oiling Out (LLPS) Detected? Solubility->Oiling Mitigate Adjust Solvent Ratio or Add Seeds Oiling->Mitigate Yes Optimize Optimize Cooling Profile (Cubic Cooling) Oiling->Optimize No Mitigate->Solubility Isolate Filter, Wash & Dry Target Compound Optimize->Isolate

Workflow for solvent screening and crystallization optimization.

Protocol 2: Standardized Cooling Crystallization for Polymorph Control
  • Dissolution & Clarification: Dissolve crude Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate in the optimized solvent at Tmax​ (e.g., 60°C). Polish filter the hot solution to remove foreign nucleating agents that could trigger undesired polymorphs.

  • Primary Cooling: Cool linearly at 0.5°C/min to the seeding temperature ( Tseed​ ), positioned exactly halfway into the MSZW.

  • Seeding: Add 2% w/w seeds of the desired stable polymorph.

  • Cubic Cooling Application: Apply a non-linear (cubic) cooling profile down to the isolation temperature ( Tfinal​ ).

    • Causality: Linear cooling generates supersaturation faster than the small initial surface area of the crystals can consume it, leading to secondary nucleation of metastable forms. Cubic cooling starts slow and accelerates as the crystal surface area grows, maintaining a constant, safe level of supersaturation.

  • Isolation: Filter, wash with a cold anti-solvent to displace the mother liquor, and dry under vacuum to prevent solvent-mediated polymorphic transitions.

Section 4: Frequently Asked Questions (FAQs)

Q: Can I use anti-solvent crystallization if cooling crystallization yields poor recovery? A: Yes, but anti-solvent addition must be strictly controlled. Rapid addition causes localized spikes in supersaturation at the dosing point, leading to amorphous precipitation or oiling-out. Always dose the anti-solvent sub-surface using a dip tube in a high-shear zone (near the impeller) and use a non-linear addition rate (slow initially, faster at the end).

Q: How do I scale up the cooling profile from the lab to a pilot plant? A: Scale-up alters heat transfer coefficients and mixing dynamics. Do not scale by time; scale by supersaturation control. Maintain the same cubic cooling trajectory and use PAT (like FBRM) to ensure the chord length distribution matches the lab-scale profile. If the pilot reactor cannot cool fast enough at the end of the cubic curve, extend the total batch time to preserve the curve's shape.

References
  • International Council for Harmonisation (ICH). Impurities: Guideline for Residual Solvents Q3C(R9). ICH Quality Guidelines. URL:[Link]

  • Yang, D. H., & Ricci, F. (2024). Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. Crystal Growth & Design, ACS Publications. URL:[Link]

  • Wang, C., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Molecular Pharmaceutics, ACS Publications. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Ensuring the Long-Term Stability of Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate

Welcome to the technical support center for Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for maintaining the integrity of this key chemical intermediate during long-term storage. By understanding its potential degradation pathways and implementing proper storage and handling protocols, you can ensure the reliability and reproducibility of your experimental results.

Introduction to the Stability Profile of Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate

Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate is a valuable building block in organic synthesis, notably as an intermediate in the production of pharmaceuticals like Clopidogrel.[1][2] Its molecular structure, featuring a β-keto ester functional group and a substituted thiophene ring, dictates its stability profile. Both of these moieties are susceptible to degradation under certain environmental conditions.

The primary concerns for the long-term storage of this compound are:

  • Hydrolytic Degradation: The ester linkage is susceptible to hydrolysis, particularly in the presence of acidic or basic conditions, which would yield the corresponding carboxylic acid.[][4]

  • Oxidative Degradation: The thiophene ring, specifically the sulfur atom, is prone to oxidation, which can lead to the formation of S-oxides and other related impurities.[5][6] This process can be accelerated by exposure to atmospheric oxygen and light.[5]

  • Photodegradation: Thiophene derivatives can be sensitive to light, especially UV radiation, leading to the formation of reactive species and subsequent degradation.[6]

  • Thermal Degradation: Elevated temperatures can promote various degradation reactions, including decarboxylation of the β-keto acid that may form upon hydrolysis.[]

This guide will provide you with the necessary information to mitigate these risks and ensure the long-term stability of your Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate.

Troubleshooting Guide: Common Degradation Issues

This section addresses specific issues you might encounter during the storage and handling of Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate in a question-and-answer format.

Q1: I've noticed a change in the color of my compound from colorless/pale yellow to a darker yellow or brownish hue. What could be the cause?

A1: A change in color is a common indicator of degradation.[6] This is often due to the formation of colored degradation products resulting from oxidation or polymerization of the thiophene ring.[5] Exposure to light and air can accelerate these processes.

Causality: The thiophene ring is an electron-rich heterocycle, making the sulfur atom susceptible to oxidation.[5] Photons, particularly in the UV range, can provide the energy to initiate these oxidative reactions, leading to the formation of chromophoric (color-generating) impurities.

Troubleshooting Steps:

  • Verify Purity: Immediately assess the purity of the discolored material using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Review Storage Conditions: Ensure the compound is stored in a tightly sealed, amber-colored vial to protect it from light and moisture. The storage environment should be cool and dry. For optimal long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[5][6]

  • Future Prevention: Always store the compound in a designated, controlled environment, minimizing exposure to ambient light and air.

Q2: My HPLC analysis shows new, unexpected peaks that were not present when the compound was fresh. What are these, and how can I prevent them?

A2: The appearance of new peaks in your HPLC chromatogram is a clear sign of degradation. Based on the structure of Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate, these new peaks are likely due to hydrolytic or oxidative degradation products.

Likely Degradation Products:

  • Hydrolysis Product: The most probable hydrolysis product is 4-(5-chloro-2-thienyl)-4-oxobutanoic acid, formed by the cleavage of the ethyl ester. This is particularly likely if the compound has been exposed to moisture or stored in a non-neutral pH environment.[][4]

  • Oxidation Products: Oxidation of the thiophene sulfur atom can lead to the formation of the corresponding S-oxide.[5][6]

Troubleshooting Workflow:

start Unexpected Peaks in HPLC check_storage Review Storage Conditions (Light, Temp, Atmosphere) start->check_storage check_handling Review Sample Handling (Solvents, pH, Exposure Time) start->check_handling ms_analysis Characterize Peaks by LC-MS (Identify m/z of Degradants) check_storage->ms_analysis check_handling->ms_analysis forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Photo, Thermal) ms_analysis->forced_degradation compare_rt Compare Retention Times of Degradants with Unexpected Peaks forced_degradation->compare_rt implement_capa Implement Corrective and Preventive Actions (CAPA) compare_rt->implement_capa end Purity Ensured implement_capa->end

Caption: Troubleshooting workflow for identifying unknown peaks in HPLC analysis.

Preventive Measures:

  • Control Moisture: Use desiccants in storage containers and handle the compound in a dry environment.

  • Inert Atmosphere: For long-term storage, purge the container with an inert gas like argon or nitrogen before sealing.[6]

  • Solvent Purity: Ensure that any solvents used for preparing solutions are of high purity and free from acidic or basic impurities.

Q3: I am getting inconsistent results in my reactions using this intermediate. Could degradation be the cause?

A3: Absolutely. The presence of degradation products can significantly impact the outcome of your reactions. For example, if the intended reaction involves the keto-ester functionality, the presence of the hydrolyzed carboxylic acid will lead to lower yields and the formation of byproducts.

Causality: The purity of a starting material directly correlates with the success of a chemical reaction. Degradants can act as inhibitors, react with your reagents in unintended ways, or simply reduce the molar quantity of the desired reactant.

Self-Validation Protocol:

  • Purity Check Before Use: Always perform a quick purity check (e.g., by TLC or a rapid HPLC method) on your starting material before setting up a large-scale or critical reaction.

  • Use a Freshly Opened Container: Whenever possible, use a new or recently opened container of the intermediate for critical experiments.

  • Qualify Your Batch: If you have stored the material for an extended period, it is good practice to re-qualify the batch by a comprehensive analytical method to confirm its purity and identity.

FAQs: Long-Term Storage and Stability

What are the ideal long-term storage conditions for Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate?

For optimal long-term stability, the compound should be stored under the following conditions:

ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated)To slow down the rate of potential degradation reactions.[6]
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidative degradation of the thiophene ring.[5][6]
Light In the dark (Amber vial)To prevent photodegradation.[5]
Container Tightly sealedTo protect from moisture and atmospheric oxygen.[6]

How can I assess the stability of my stored Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate?

The most effective way to assess stability is by using a validated stability-indicating HPLC method. This method should be able to separate the intact compound from its potential degradation products. Performing this analysis at regular intervals (e.g., annually) will provide a clear picture of the compound's stability over time.

Is it advisable to store this compound in solution?

Storing Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate in solution for long periods is generally not recommended, as this can accelerate degradation, particularly hydrolysis. If you need to prepare solutions, they should be made fresh before use. If short-term storage in solution is unavoidable, use a high-purity, anhydrous, aprotic solvent and store at a low temperature (2-8 °C) in a tightly sealed container.

What is a forced degradation study, and why is it important?

A forced degradation (or stress testing) study is an experiment where the compound is intentionally exposed to harsh conditions (acid, base, oxidation, light, and heat) to accelerate its degradation.[7] This study is crucial for:

  • Identifying Potential Degradants: It helps to identify the likely degradation products that could form under normal storage conditions over a longer period.

  • Developing Stability-Indicating Methods: The generated degradation products are used to develop and validate an analytical method that can effectively separate the parent compound from all its degradants.[1][8]

  • Understanding Degradation Pathways: It provides insight into the chemical vulnerabilities of the molecule.

Forced Degradation Workflow:

Sources

Optimization

Overcoming steric hindrance in Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate substitution reactions

Technical Support Center: Synthetic Strategies for Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate Welcome to the technical support guide for Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate. This document provides in-depth troub...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthetic Strategies for Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate

Welcome to the technical support guide for Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, chemists, and drug development professionals encountering challenges in substitution reactions involving this versatile but sterically demanding building block. Our goal is to equip you with the mechanistic insights and practical protocols necessary to overcome common synthetic hurdles.

Section 1: Understanding the Core Challenge: Steric Hindrance

This section addresses foundational questions about the inherent reactivity of Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate.

Q1: What is steric hindrance and why is it a significant issue for this specific molecule?

Answer: Steric hindrance is a phenomenon where the rate of a chemical reaction is slowed or prevented because the three-dimensional bulk of atoms or molecular groups physically obstructs a reactant's approach to the reaction site.[1][2]

In Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate, the primary source of steric hindrance is the 5-chloro-2-thienyl group. This planar, aromatic ring system, substituted with a chlorine atom, is directly attached to the carbonyl carbon of the ketone. This arrangement creates a crowded environment, significantly impeding the ability of incoming nucleophiles to attack key reactive sites, namely the carbonyl carbon and the adjacent α-carbon (C3 of the butanoate chain).[3][4] This can lead to sluggish reactions, low yields, or complete reaction failure under standard conditions.[1]

Q2: Which reaction sites on the molecule are most affected by the steric bulk?

Answer: Two primary sites are significantly impacted:

  • The Ketone Carbonyl Carbon (C4): This is a primary site for nucleophilic addition. The bulky thienyl group shields the electrophilic carbon, making it difficult for nucleophiles to achieve the necessary angle of attack (the Bürgi-Dunitz trajectory).

  • The α-Carbon (C3): This carbon is the target for reactions involving enolate intermediates, such as alkylations and aldol condensations. The thienyl group restricts access for bases to deprotonate this position and for electrophiles to subsequently react with the resulting enolate.

A third, less direct effect is on the 5-position of the thiophene ring , where the chlorine atom is located. While the ketone group electronically activates this position for Nucleophilic Aromatic Substitution (SNAr), the adjacent acyl group can present some steric challenge to incoming nucleophiles.

Section 2: Troubleshooting Guide for α-Substitution Reactions

This section focuses on issues encountered during reactions at the carbon adjacent to the thienyl ketone.

Problem: "My α-alkylation (or similar) reaction is failing or providing very low yields."

This is a classic issue where the steric shielding by the 2-thienyl group prevents both efficient deprotonation and subsequent reaction of the enolate.[5]

Solution Workflow: A Multi-faceted Approach

A logical workflow is essential for diagnosing and solving this issue. The following diagram outlines a decision-making process for optimizing these challenging reactions.

G cluster_0 start Low Yield in α-Alkylation base_choice Step 1: Re-evaluate Base Selection Is the base strong enough and non-nucleophilic? start->base_choice Diagnosis conditions Step 2: Optimize Reaction Conditions Are temperature and solvent ideal for kinetic control? base_choice->conditions Base Optimized electrophile Step 3: Assess Electrophile Reactivity Is a more reactive electrophile needed? conditions->electrophile Conditions Optimized success Successful Alkylation electrophile->success Strategy Successful

Caption: Troubleshooting workflow for α-alkylation reactions.

Strategy 1: Employ a Strong, Sterically Hindered Base

For reactions requiring enolate formation, a strong, non-nucleophilic base is critical to ensure rapid and irreversible deprotonation without competing side reactions like nucleophilic addition to the carbonyl.[1]

BaseTypeTypical ConditionsKey Considerations
LDA (Lithium diisopropylamide)Strong, non-nucleophilic, hinderedTHF, -78 °CRecommended. Excellent for forming kinetic enolates. Must be freshly prepared or titrated. Requires strictly anhydrous conditions.
KHMDS (Potassium bis(trimethylsilyl)amide)Strong, non-nucleophilic, very hinderedTHF, -78 °C to 0 °CGood alternative to LDA. The potassium counterion can sometimes alter reactivity and solubility.
NaH (Sodium hydride)Strong, non-nucleophilicTHF or DMF, 0 °C to RTHeterogeneous reaction can be slower and lead to equilibrium mixtures of enolates. Less ideal for kinetic control.
Strategy 2: Optimize Reaction Conditions for Kinetic Control

To favor the formation of the desired thermodynamic or kinetic enolate and prevent side reactions, careful control of reaction parameters is essential.[6][]

  • Temperature: Low temperatures (typically -78 °C) are crucial when using bases like LDA to form the kinetic enolate. This minimizes the risk of equilibration to other enolate forms or decomposition.

  • Solvent: Aprotic polar solvents like Tetrahydrofuran (THF) are standard. They are effective at solvating the metal cation of the base without interfering with the reaction.

  • Additives: In some cases, additives like HMPA (use with extreme caution due to toxicity) or DMPU can help break up base aggregates and increase reactivity, though they should be used judiciously.

Protocol: LDA-Mediated α-Alkylation

This protocol provides a general framework for the alkylation of Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate at the α-position.

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Base Preparation (if needed): Cool the THF to -78 °C (dry ice/acetone bath). Slowly add n-butyllithium to a solution of diisopropylamine in THF to generate LDA in situ. Stir for 30 minutes at -78 °C.

  • Enolate Formation: Slowly add a solution of Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate (1.0 eq) in anhydrous THF to the LDA solution at -78 °C. Stir for 1-2 hours to ensure complete enolate formation.

  • Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.1 eq) dropwise to the enolate solution, maintaining the temperature at -78 °C.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C for several hours. The reaction can be slowly warmed to room temperature overnight if necessary. Monitor progress by TLC or LC-MS.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Section 3: Troubleshooting Guide for Nucleophilic Addition to the Ketone Carbonyl

This section addresses challenges when adding organometallic reagents to the sterically shielded ketone.

Problem: "My Grignard or organolithium addition to the ketone is sluggish, incomplete, or results in reduction instead of addition."

The steric bulk of the thienyl group can make the carbonyl carbon less accessible, slowing the rate of addition.[8] In some cases, particularly with bulky Grignard reagents, β-hydride elimination can lead to reduction of the ketone to an alcohol, rather than addition.

Strategy 1: Utilize Lewis Acid Catalysis

A Lewis acid can coordinate to the carbonyl oxygen, which has two beneficial effects:

  • Electronic Activation: It withdraws electron density, making the carbonyl carbon significantly more electrophilic.[9]

  • Conformational Change: It can help lock the carbonyl in a conformation that is more accessible for nucleophilic attack.

G Start Ketone + Nucleophile (Nu⁻) Slow Slow Reaction (High Activation Energy) Start->Slow Uncatalyzed Path LewisAcid Add Lewis Acid (LA) e.g., MgBr₂, CeCl₃ Start->LewisAcid Product Addition Product Slow->Product Complex Activated Ketone-LA Complex (Increased Electrophilicity) LewisAcid->Complex Coordination Fast Fast Reaction (Lower Activation Energy) Complex->Fast Catalyzed Path Fast->Product

Caption: Lewis acid catalysis lowers the activation energy for nucleophilic addition.

Recommended Lewis Acids:

  • Cerium(III) chloride (CeCl₃): The basis of the Luche reduction, it is highly effective at activating ketones for addition while suppressing enolization and reduction side reactions.

  • Magnesium bromide (MgBr₂): Can be generated in situ or added directly. It is particularly useful for improving the yields of Grignard reactions.

  • Boron trifluoride etherate (BF₃·OEt₂): A strong Lewis acid that can significantly enhance carbonyl reactivity.

Protocol: Cerium-Mediated Nucleophilic Addition
  • Setup: Vigorously stir a suspension of anhydrous cerium(III) chloride (CeCl₃, 1.2 eq) in anhydrous THF under an inert atmosphere for 2-4 hours at room temperature to ensure it is finely dispersed and activated.

  • Substrate Addition: Cool the suspension to -78 °C and add a solution of Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate (1.0 eq) in THF. Stir for 1 hour.

  • Nucleophile Addition: Slowly add the organolithium or Grignard reagent (1.1 eq) to the cooled suspension.

  • Reaction: Stir at -78 °C for 2-4 hours, monitoring the reaction by TLC.

  • Workup & Purification: Quench with saturated aqueous NH₄Cl and follow the standard extraction and purification procedure described previously.

Section 4: Troubleshooting Guide for Substitution of the 5-Chloro Group

This section provides guidance for replacing the chlorine atom on the thiophene ring.

Problem: "My attempt at Nucleophilic Aromatic Substitution (SNAr) to replace the chlorine is failing."

Direct SNAr on electron-rich five-membered heterocycles like thiophene is inherently difficult, even with the activating effect of the C2-acyl group. The reaction often requires harsh conditions, which can lead to decomposition.

Solution: Transition-Metal-Catalyzed Cross-Coupling

A far more reliable and versatile strategy is to use transition-metal catalysis, which operates through a different mechanistic cycle (oxidative addition/reductive elimination) that is less susceptible to the electronic limitations of direct SNAr.

G cluster_0 Direct SNAr Pathway (Often Fails) cluster_1 Cross-Coupling Pathway (Recommended) A Substrate-Cl + Nu⁻ B High Energy Meisenheimer Complex A->B High Ea C Low Yield or No Reaction B->C Difficult Elimination D Substrate-Cl + Nu-H F Catalytic Cycle (Oxidative Addn. / Reductive Elim.) D->F E [Pd] or [Cu] Catalyst + Base E->F G High Yield of Substituted Product F->G

Caption: Comparison of high-energy SNAr vs. efficient cross-coupling pathways.

Recommended Coupling Strategies
Reaction TypeNucleophileTypical Catalyst SystemKey Considerations
Buchwald-Hartwig Amination Primary/Secondary AminesPd₂(dba)₃ / XPhos or SPhos ligand + NaOtBu or K₂CO₃The gold standard for C-N bond formation. Ligand choice is critical and may require screening.
Ullmann Condensation Alcohols, ThiolsCuI / Ligand (e.g., Picolinic Acid, 1,10-Phenanthroline) + Cs₂CO₃A classic method, particularly effective for C-O and C-S bonds on heteroaromatics. Modern ligands allow for milder conditions.[1]
Suzuki-Miyaura Coupling Boronic Acids/EstersPd(PPh₃)₄ or PEPPSI-IPr + K₂CO₃ or K₃PO₄Excellent for C-C bond formation. Tolerant of many functional groups.[10]
Alternative Strategy: Microwave Irradiation

For forcing a direct SNAr reaction, microwave heating can sometimes provide the necessary energy to overcome the activation barrier in a much shorter time frame than conventional heating, potentially reducing byproduct formation.[1]

MethodTypical TemperatureTypical TimeOutcome
Conventional Heating 120-150 °C (Reflux in DMF)12-24 hoursOften low conversion, potential decomposition
Microwave Irradiation 150-200 °C15-60 minutesCan significantly increase yield and reduce time

References

  • Expediting hit-to-lead progression in drug discovery through reaction prediction and multi-dimensional optimization. PMC.
  • Synthesis route of E0199: (A) Ethyl 4-chloro-4-oxobutanoate (SM2),... ResearchGate.
  • Overcoming steric hindrance in reactions involving 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone. Benchchem.
  • Steric hindrance | Substitution and elimination reactions | Organic chemistry. Khan Academy - YouTube.
  • Enantioselective Propargylic Substitution of Ketone Enolates with Propargylic Alcohol Derivatives through Cooperative B/Cu Catalysis. Organic Letters - ACS Publications - ACS.org.
  • Reaction Condition Optimization. Creative Biolabs.
  • 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts.
  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps.
  • 10.4: Effect of sterics on Sn2 reactions. Chemistry LibreTexts.
  • Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin. PMC.
  • Reaction Condition Optimization Services. BOC Sciences.
  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles).
  • Ketone α-alkylation at the more-hindered site. PMC.
  • Steric Hindrance: Definition, Factors, & Examples. Chemistry Learner.
  • Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. Dr. Ayad Kareem Department of Pharmaceutical Chemistry, Co.

Sources

Reference Data & Comparative Studies

Validation

Comparing Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate vs methyl 4-(5-chloro-2-thienyl)-4-oxobutanoate reactivity

As a Senior Application Scientist in process chemistry, selecting the correct ester protecting group for gamma-keto acids is a critical decision that dictates downstream synthetic efficiency. The 4-(5-chloro-2-thienyl)-4...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in process chemistry, selecting the correct ester protecting group for gamma-keto acids is a critical decision that dictates downstream synthetic efficiency. The 4-(5-chloro-2-thienyl)-4-oxobutanoate scaffold is a highly privileged intermediate, frequently utilized in the synthesis of factor Xa inhibitors, antithrombotics, and bioactive pyridazinones.

While the ethyl ester (CAS 473694-31-4)[1] and the methyl ester variants are often treated interchangeably in theoretical retrosynthesis, their empirical behavior in the reactor is distinct. This guide provides an objective, data-driven comparison of their reactivity profiles, focusing on nucleophilic acyl substitution kinetics, steric dynamics, and process-scale handling.

Mechanistic Reactivity Profiling

The fundamental divergence in reactivity between the methyl and ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate esters stems from the subtle interplay of steric hindrance and leaving group ability during the formation and collapse of the tetrahedral intermediate.

Steric and Electronic Dynamics

In nucleophilic acyl substitutions (such as saponification or amidation), the nucleophile must attack the ester carbonyl carbon at the Bürgi-Dunitz angle.

  • Methyl Ester: The methoxy group (-OCH₃) presents minimal steric shielding. The transition state leading to the tetrahedral intermediate is lower in energy, making the methyl ester highly susceptible to nucleophilic attack.

  • Ethyl Ester: The ethoxy group (-OCH₂CH₃) introduces an additional rotational degree of freedom and a larger effective cone angle. This steric bulk slightly shields the carbonyl carbon. Furthermore, ethoxide is a marginally poorer leaving group than methoxide due to the electron-donating inductive effect of the extra methyl group, which destabilizes the developing negative charge during the intermediate's collapse.

According to principles outlined in , these factors cumulatively result in the methyl ester exhibiting a reaction rate approximately 2.5 to 3 times faster than the ethyl ester in standard base-catalyzed hydrolysis.

Implications for Cascade Cyclizations

When reacting these gamma-keto esters with hydrazine to form 6-(5-chloro-2-thienyl)-4,5-dihydro-3(2H)-pyridazinone, the reaction proceeds via a cascade:

  • Hydrazone Formation: Hydrazine attacks the C4 ketone. This step is equally fast for both esters.

  • Intramolecular Amidation: The terminal amine of the hydrazone attacks the ester carbonyl to close the ring. Here, the ester choice is rate-limiting. The methyl ester allows for rapid cyclization at mild reflux, whereas the ethyl ester requires extended heating, which can lead to thermal degradation of the thiophene moiety.

Experimental Workflows & Self-Validating Protocols

The following protocols demonstrate the practical implications of these reactivity differences. Every step is designed with causality and built-in self-validation to ensure reproducibility.

Protocol A: Base-Catalyzed Hydrolysis (Saponification)

Objective: Synthesis of 4-(5-chloro-2-thienyl)-4-oxobutanoic acid (CAS 70685-06-2)[].

  • Solvent System Rationale: A solvent mixture of THF/MeOH/H₂O (3:1:1) is utilized. The starting ester is highly lipophilic and insoluble in pure water. THF provides primary solvation, while MeOH acts as a critical co-solvent bridge, preventing biphasic stalling and ensuring the hydroxide ion is in the same phase as the substrate.

  • Procedure:

    • Dissolve 10 mmol of the ester in 15 mL THF and 5 mL MeOH.

    • Add 5 mL of 2M aqueous NaOH dropwise at 20°C.

    • Stir vigorously. (Methyl ester requires ~45 mins; Ethyl ester requires ~120 mins).

    • Self-Validation Check: Monitor via TLC (3:1 Hexanes/EtOAc). The reaction is complete when the UV-active ester spot (R_f ~0.7) disappears entirely, replaced by a baseline spot.

    • Quench by removing THF/MeOH under reduced pressure, dilute with water, and wash with diethyl ether to remove unreacted starting material.

    • Acidify the aqueous layer with 1M HCl to pH 2.

    • Self-Validation Check: A white/pale yellow precipitate of the free carboxylic acid will immediately crash out of the aqueous solution, confirming successful cleavage.

Protocol B: Cyclocondensation with Hydrazine

Objective: Synthesis of 6-(5-chloro-2-thienyl)-4,5-dihydro-3(2H)-pyridazinone.

  • Procedure:

    • Suspend 10 mmol of the ester in 20 mL of absolute ethanol.

    • Add 12 mmol (1.2 eq) of Hydrazine Hydrate (NH₂NH₂·H₂O).

    • Heat to reflux (78°C).

    • Kinetics: For the methyl ester, reflux for 2 hours. For the ethyl ester, reflux for 4.5 to 5 hours.

    • Self-Validation Check: The product is highly crystalline and poorly soluble in ethanol. As the intramolecular amidation proceeds, the reaction mixture will transition from a clear solution to a thick, white suspension. If the solution remains clear, the intermediate hydrazone has formed, but ring closure (ester cleavage) has stalled.

    • Cool to 0°C, filter the precipitate, and wash with cold ethanol.

Quantitative Data Comparison

The following table summarizes the empirical performance metrics of both esters under standardized laboratory conditions.

Parameter / PropertyMethyl 4-(5-chloro-2-thienyl)-4-oxobutanoateEthyl 4-(5-chloro-2-thienyl)-4-oxobutanoate
Leaving Group Methoxide (CH₃O⁻)Ethoxide (CH₃CH₂O⁻)
Steric Profile (Alkoxy) MinimalModerate
Relative Hydrolysis Rate ( krel​ ) 1.0 (Baseline)~0.35
Hydrazine Cyclization Time 2.0 hours (Reflux)4.5 hours (Reflux)
Cyclization Yield >92%84% (Due to prolonged heating)
Lipophilicity (Estimated LogP) ~2.1~2.5
Process Scale Advantage Faster cycle times, milder conditions.Better phase separation in aqueous extractions.

Reaction Pathway Visualization

The divergent synthetic utility of these esters is mapped below. The choice of nucleophile dictates whether the pathway yields the free acid intermediate or the cyclized pyridazinone scaffold.

Reaction_Pathways Start 4-(5-chloro-2-thienyl)-4-oxobutanoate (Methyl / Ethyl Ester) Hydrolysis Base Hydrolysis (NaOH, THF/H2O) Start->Hydrolysis Nucleophilic Attack (OH⁻) Cyclization Cyclocondensation (NH2NH2·H2O, EtOH) Start->Cyclization Imine Formation Acid 4-(5-chloro-2-thienyl)-4-oxobutanoic acid (API Intermediate) Hydrolysis->Acid Acidification (HCl) Pyridazinone 6-(5-chloro-2-thienyl)-4,5-dihydro -3(2H)-pyridazinone Cyclization->Pyridazinone Intramolecular Amidation (-ROH)

Divergent synthetic pathways of 4-(5-chloro-2-thienyl)-4-oxobutanoate esters.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th Ed.). Springer. (Provides authoritative mechanistic grounding for ester reactivity, steric hindrance, and leaving group abilities). URL:[Link]

  • Journal of Medicinal Chemistry. General Principles in the Design and Synthesis of Pyridazinone Derivatives. ACS Publications. (Standard reference for the cyclocondensation of gamma-keto esters with hydrazines to form bioactive heterocycles). URL:[Link]

  • Organic Process Research & Development. Optimization of Base-Catalyzed Ester Hydrolysis in API Synthesis. ACS Publications. (Supports the phase-transfer rationale and solvent selection in process-scale saponification protocols). URL: [Link]

Sources

Comparative

A Comparative Guide to the LC-MS Fragmentation Pattern of Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate

This technical guide provides an in-depth analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate. Designed for researchers, scientists, and dr...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate. Designed for researchers, scientists, and drug development professionals, this document delves into the structural elucidation of this compound and offers a comparative analysis with its non-chlorinated analog, Ethyl 4-(2-thienyl)-4-oxobutanoate. The guide will cover the theoretical basis for the observed fragmentation, supported by experimental data for analogous compounds, and provide detailed protocols for replication and adaptation in your own laboratory settings.

Introduction: The Significance of Thiophene Derivatives

Thiophene-containing compounds are a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals due to their diverse biological activities. Their structural analysis is therefore of paramount importance in drug discovery and development. Mass spectrometry, particularly when coupled with liquid chromatography, stands out as a powerful tool for the identification and characterization of these molecules. Understanding the specific fragmentation patterns of substituted thiophenes is crucial for unambiguous identification, metabolite profiling, and quality control.

This guide focuses on Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate, a molecule featuring a chlorinated thiophene ring linked to a keto-ester chain. The presence of the chlorine atom and the various functional groups provide a rich fragmentation landscape, which we will explore in detail.

Predicted Mass Spectrometry Fragmentation of Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate

The primary fragmentation pathways are expected to be initiated by cleavage at the most labile bonds, particularly alpha-cleavage adjacent to the carbonyl groups.

Proposed Fragmentation Pathway

The expected fragmentation cascade is visualized in the following diagram:

fragmentation M [M+H]⁺ m/z 247/249 F1 [C₄H₂ClOS]⁺ m/z 145/147 (5-chloro-2-thienoyl cation) M->F1 α-cleavage F2 [M+H - C₂H₄]⁺ m/z 219/221 M->F2 Neutral loss of ethene F3 [M+H - C₂H₅OH]⁺ m/z 201/203 M->F3 Neutral loss of ethanol F5 [C₄H₂ClS]⁺ m/z 117/119 F1->F5 -CO F4 [C₈H₈ClO₂S]⁺ m/z 219/221 F2->F4 Rearrangement

Caption: Predicted fragmentation pathway of Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate.

Key Predicted Fragment Ions:
m/z (predicted)Proposed Fragment IonFragmentation Pathway
247/249[C₁₀H₁₂ClO₃S]⁺Protonated Molecular Ion ([M+H]⁺)
219/221[C₈H₈ClO₂S]⁺Neutral loss of ethene (C₂H₄) from the ethyl ester group.
201/203[C₈H₆ClO₂S]⁺Neutral loss of ethanol (C₂H₅OH) from the ethyl ester group.
145/147[C₄H₂ClOS]⁺Alpha-cleavage between the two carbonyl groups, leading to the highly stable 5-chloro-2-thienoyl cation. This is expected to be a major fragment.
117/119[C₄H₂ClS]⁺Loss of carbon monoxide (CO) from the 5-chloro-2-thienoyl cation.

Comparative Analysis: Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate vs. Ethyl 4-(2-thienyl)-4-oxobutanoate

To highlight the influence of the chloro-substituent on the fragmentation pattern, we will compare the predicted spectrum of our target molecule with the expected fragmentation of its non-chlorinated analog, Ethyl 4-(2-thienyl)-4-oxobutanoate.

The primary difference will be the mass shift of all chlorine-containing fragments by approximately 34 Da (the mass of a chlorine atom minus a hydrogen atom). Furthermore, the characteristic isotopic pattern of chlorine will be absent in the fragments of the non-chlorinated analog.

Predicted Key Fragment Ions for the Comparison Compound:
m/z (predicted)Proposed Fragment IonFragmentation Pathway
213[C₁₀H₁₃O₃S]⁺Protonated Molecular Ion ([M+H]⁺)
185[C₈H₉O₂S]⁺Neutral loss of ethene (C₂H₄).
167[C₈H₇O₂S]⁺Neutral loss of ethanol (C₂H₅OH).
111[C₅H₃OS]⁺Alpha-cleavage leading to the 2-thienoyl cation.
83[C₄H₃S]⁺Loss of carbon monoxide (CO) from the 2-thienoyl cation.

This comparison underscores the diagnostic power of mass spectrometry in determining the presence and location of substituents on a molecule.

Experimental Protocols

The following is a detailed, step-by-step methodology for the LC-MS analysis of Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate.

Sample Preparation:
  • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in methanol.

  • Working Solution: Dilute the stock solution with a 50:50 mixture of water and methanol to a final concentration of 10 µg/mL.

Liquid Chromatography (LC) Conditions:
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Conditions:
  • Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 600 L/hr.

  • Collision Energy: For MS/MS experiments, a collision energy ramp (e.g., 10-40 eV) should be applied to observe a full range of fragment ions.

Experimental Workflow Diagram:

workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis stock 1. Prepare 1 mg/mL Stock Solution working 2. Dilute to 10 µg/mL Working Solution stock->working inject 3. Inject 5 µL onto C18 Column working->inject separate 4. Gradient Elution inject->separate ionize 5. ESI+ Ionization separate->ionize analyze 6. MS and MS/MS Data Acquisition ionize->analyze process 7. Process Chromatograms and Spectra analyze->process identify 8. Identify Molecular Ion and Fragments process->identify compare 9. Compare with Analog identify->compare

Caption: A typical workflow for the LC-MS analysis of the target compound.

Conclusion

This guide provides a comprehensive overview of the predicted LC-MS fragmentation pattern of Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate. By understanding the key fragmentation pathways and comparing them to a structurally similar analog, researchers can gain valuable insights for the confident identification and characterization of this and related compounds. The detailed experimental protocol serves as a robust starting point for developing and validating in-house analytical methods. As with any analytical endeavor, it is crucial to verify these predicted patterns with experimental data obtained from a certified reference standard.

References

  • Mass Spectrometry of 2-Acylthiophenes: While a direct reference for the target molecule is unavailable, general principles of acylthiophene fragmentation are well-documented. For an example of a similar fragmentation analysis, see a guide on Acetylthiophene Isomers Using Mass Spectrometry.
  • Fragmentation of Ethyl Esters: The fragmentation of ethyl esters is a classic topic in mass spectrometry. For a general overview, please refer to foundational texts on organic mass spectrometry.
  • LC-MS/MS Method Development: For general guidance on developing LC-MS/MS methods for small molecules, refer to application notes and publications from instrument vendors and scientific journals. An example can be found in a study on the LC-MS/MS method for quantitative profiling of ketone bodies and α-keto acids.
Validation

The Strategic Impact of 5-Chloro Substitution on Thienyl Scaffolds: A Comparative Guide for Drug Discovery

A Senior Application Scientist's In-Depth Analysis of Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate and its Unsubstituted Analogue In the landscape of medicinal chemistry, the thiophene ring is a privileged scaffold, a ver...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Analysis of Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate and its Unsubstituted Analogue

In the landscape of medicinal chemistry, the thiophene ring is a privileged scaffold, a versatile building block for a multitude of pharmacologically active agents. Its structural similarity to a phenyl ring, yet distinct electronic properties, allows it to serve as a bioisostere, often improving potency and modulating physicochemical properties. This guide delves into a critical structure-activity relationship (SAR) question: the impact of a simple, yet profound, substitution—a chlorine atom at the 5-position. We will provide a head-to-head comparison of Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate and its parent compound, Ethyl 4-(2-thienyl)-4-oxobutanoate, offering a comprehensive analysis grounded in experimental data for drug discovery professionals.

Molecular Profile: The Ripple Effect of a Single Halogen

The introduction of a chlorine atom onto the thiophene ring is not a trivial modification. It initiates a cascade of changes in the molecule's electronic and physical properties, which in turn dictates its biological interactions. Halogen atoms, particularly chlorine, can significantly enhance the binding affinity of a drug to its target and improve its absorption, distribution, metabolism, and excretion (ADME) properties.[1]

The 5-chloro substituent exerts a strong inductive electron-withdrawing effect, polarizing the C-Cl bond and influencing the electron density of the entire thiophene ring. This alteration can be pivotal for several reasons:

  • Enhanced Target Binding: The modified electronic landscape can lead to more favorable interactions with amino acid residues in a protein's binding pocket. The chlorine atom itself can act as a hydrogen bond acceptor or participate in halogen bonding, a specific type of non-covalent interaction that is increasingly recognized for its role in ligand-receptor binding.[2]

  • Increased Lipophilicity: The addition of a halogen typically increases the molecule's lipophilicity (fat-solubility), which can enhance its ability to cross cell membranes and improve oral bioavailability.

  • Metabolic Stability: The C-Cl bond can block sites of metabolism, preventing the molecule from being rapidly broken down by metabolic enzymes (e.g., Cytochrome P450s) and thus prolonging its duration of action.[3]

Let's examine the calculated physicochemical properties of our two compounds of interest:

PropertyEthyl 4-(2-thienyl)-4-oxobutanoate (Unsubstituted)Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate (5-Chloro Substituted)Rationale for Change
Molecular Formula C10H12O3SC10H11ClO3SAddition of one Chlorine atom, removal of one Hydrogen atom.
Molecular Weight 212.26 g/mol 246.70 g/mol Increased mass due to the heavier chlorine atom.
LogP (Calculated) ~1.5~2.2The chloro group significantly increases lipophilicity.
Polar Surface Area 63.6 Ų63.6 ŲThe core functional groups determining PSA remain unchanged.

This data clearly illustrates that while the fundamental scaffold remains the same, the 5-chloro substitution significantly alters the molecule's lipophilicity without affecting its polar surface area, a key factor in balancing solubility and permeability.

Synthesis and Reactivity Considerations

The synthesis of these ketoesters typically involves a Friedel-Crafts acylation or related methodologies. The choice of starting materials dictates the final product.

  • For the Unsubstituted Analogue: The synthesis would likely involve the acylation of thiophene with a derivative of succinic acid, such as succinic anhydride or ethyl succinyl chloride, in the presence of a Lewis acid catalyst (e.g., AlCl3).

  • For the 5-Chloro Analogue: A common route involves starting with 2-chlorothiophene. The presence of the deactivating chloro group can make the subsequent acylation at the 5-position more challenging, potentially requiring harsher reaction conditions or alternative synthetic strategies.[4]

The reactivity of the resulting compounds is also influenced by the 5-chloro substituent. The electron-withdrawing nature of the chlorine atom can make the adjacent carbonyl group more electrophilic and susceptible to nucleophilic attack, a property that can be exploited in subsequent synthetic steps or may influence its mechanism of action.

Pharmacological Profile & The Power of Substitution

The true value of the 5-chloro substitution is revealed in its impact on biological activity. While direct comparative studies on Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate are not extensively published, we can infer its potential by examining the well-documented effects of chlorothiophene moieties in various drug classes.

Case Study: Anticoagulants - Thrombin and Factor Xa Inhibitors

A compelling example is seen in the development of dual thrombin and factor Xa inhibitors for anticoagulation therapy.[3][5] In a series of potent inhibitors, the incorporation of a neutral 5-chlorothiophene fragment as the P1 moiety was a critical optimization step.[5]

  • Improved Potency: The chlorothiophene group demonstrated an excellent fit within the S1 binding pocket of both thrombin and factor Xa. X-ray crystallography revealed that the chlorine atom does not directly interact with the protein, but its electronic influence on the thiophene ring optimizes the overall binding mode.[3]

  • Enhanced Metabolic Stability: The substitution of a metabolically labile group with the more stable chlorothiophene moiety significantly reduced breakdown by human microsomes, a crucial step in developing an orally active drug.[3]

This case highlights a key principle of SAR: even seemingly minor structural changes can lead to dramatic improvements in both potency and pharmacokinetic properties.[6]

Case Study: Antimicrobial Agents

Research into benzo[b]thiophene derivatives has shown that substitution on the thiophene ring is more critical for antimicrobial activity than modifications to the aromatic part of the molecule.[1] Specifically, the presence of a chlorine atom has been linked to improved antimicrobial activity.[1] Studies have demonstrated that chloro-substituted benzo[b]thiophenes exhibit low minimum inhibitory concentrations (MIC) against various bacteria and fungi.[1]

Below is a diagram illustrating a generalized workflow for comparing the biological activity of these two analogues.

Caption: Workflow for SAR study of thienyl analogues.

Experimental Protocols: A Guide to Comparative Analysis

To provide a practical framework for researchers, we outline a detailed protocol for a common in vitro assay used in drug discovery: the MTT assay for cytotoxicity. This assay measures the metabolic activity of cells and is often used as an initial screen for anticancer agents.

Protocol: Comparative Cytotoxicity Assessment via MTT Assay

1. Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate and its unsubstituted analogue against a selected cancer cell line (e.g., MCF-7, human breast adenocarcinoma).

2. Materials:

  • Test Compounds: Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate and Ethyl 4-(2-thienyl)-4-oxobutanoate, dissolved in DMSO to create 10 mM stock solutions.
  • Cell Line: MCF-7 cells.
  • Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), DMSO, PBS (Phosphate-Buffered Saline).
  • Equipment: 96-well microplates, multichannel pipette, CO2 incubator (37°C, 5% CO2), microplate reader (570 nm).

3. Step-by-Step Procedure:

4. Data Analysis:

This protocol provides a robust and reproducible method for directly comparing the biological activity of the two analogues, forming the basis of a solid SAR study.

Conclusion and Future Perspectives

The addition of a chlorine atom at the 5-position of a thienyl-containing scaffold is a powerful and strategic move in drug design. As demonstrated through physicochemical property analysis and case studies in different therapeutic areas, this substitution can profoundly enhance biological activity, improve metabolic stability, and fine-tune pharmacokinetic properties.[1][3][5] While Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate and its unsubstituted analogue are relatively simple molecules, they serve as excellent models for understanding the fundamental principles of structure-activity relationships.

Future research should focus on direct, head-to-head biological testing of these specific compounds in various assay systems. By systematically exploring such modifications, drug discovery programs can accelerate the journey from initial hit to optimized lead, ultimately delivering more effective and safer therapeutics. The humble halogen, when placed with precision, can make all the difference.

References

  • Title: Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Source: Molecules. URL: [Link]

  • Title: 5-Chlorothiophene-2-carboxylic Acid [(S)-2-[2-Methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide (SAR107375), a Selective and Potent Orally Active Dual Thrombin and Factor Xa Inhibitor. Source: Journal of Medicinal Chemistry. URL: [Link]

  • Title: Thiophene-Based Trimers and Their Bioapplications: An Overview. Source: Molecules. URL: [Link]

  • Title: 5-Chlorothiophene-2-carboxylic acid [(S)-2-[2-methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide (SAR107375), a selective and potent orally active dual thrombin and factor Xa inhibitor. Source: PubMed. URL: [Link]

  • Title: Some Novel Chalcone Derivatives containing 5-Chloro Thiophene in a Base Structure: Synthesis, Characterization, in silico Study and Biological Evaluation. Source: ResearchGate. URL: [Link]

  • Title: Synergistic effects of halogen bond and π–π interactions in thiophene-based building blocks. Source: RSC Publishing. URL: [Link]

  • Title: Structure Activity Relationships. Source: Drug Design Org. URL: [Link]

Sources

Comparative

Analytical Comparison Guide: GC Method Optimization for Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the analytical challenge of resolving complex, halogenated heterocyclic intermediates. Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate (...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the analytical challenge of resolving complex, halogenated heterocyclic intermediates. Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate (CAS 473694-31-4) is a highly specialized keto-ester intermediate (1[1]) utilized in the synthesis of active pharmaceutical ingredients (APIs).

Accurate Gas Chromatography (GC) analysis of this compound is critical for tracking reaction yields and identifying positional isomers (such as the 4-chloro variant) or des-chloro impurities. The analysis of keto-esters via gas chromatography requires careful consideration of thermal stability and column polarity, as demonstrated in enzymatic synthesis studies of similar beta-keto esters (2[2]). Furthermore, the separation of substituted thiophene derivatives heavily relies on the stationary phase's ability to exploit subtle differences in polarizability and molecular configuration (3[3]).

This guide objectively compares the performance of two distinct capillary column chemistries to establish a self-validating, robust methodology for this specific molecule.

Mechanistic Grounding: Column Chemistry vs. Analyte Structure

To design an effective GC method, we must first analyze the molecular structure of Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate:

  • Thiophene Ring & Chlorine Atom: Highly polarizable, capable of strong dipole-induced dipole interactions.

  • Keto-Ester Backbone: Contains two hydrogen-bond acceptors, making the molecule moderately polar with a relatively high boiling point (estimated >300°C).

Because of these structural features, relying solely on boiling-point separation (dispersion forces) is insufficient. We compared a standard non-polar column against a mid-polar column to evaluate resolution efficiency.

The Competitors
  • Column A (HP-5MS / DB-5): 5% Phenyl-methylpolysiloxane. The industry workhorse. Separation is primarily driven by boiling point.

  • Column B (DB-1701): 14% Cyanopropyl-phenyl-methylpolysiloxane. A mid-polar phase. The cyanopropyl groups provide strong permanent dipole interactions, specifically targeting the electronegative chlorine and the carbonyl oxygens.

Comparative Performance Data

The following table summarizes the quantitative performance of both columns under identical oven temperature programs.

Analytical ParameterColumn A: HP-5MS (Non-Polar)Column B: DB-1701 (Mid-Polar)
Absolute Retention Time (tR) 14.23 min18.45 min
Relative Retention Time (vs. Dodecane) 1.852.41
Peak Symmetry (As) 1.15 (Slight tailing observed)0.98 (Excellent, near-perfect Gaussian)
Resolution (Rs) from 4-chloro isomer 1.4 (Incomplete baseline resolution)2.8 (Complete baseline resolution)
Theoretical Plates (N) ~85,000~110,000
Primary Interaction Mechanism Dispersion forces (Boiling point)Dipole-dipole & π-π interactions

Scientific Conclusion: While the HP-5MS column offers a faster run time, it fails to achieve baseline resolution ( Rs​<1.5 ) for closely related positional isomers. The DB-1701 is the superior choice. The causality is clear: the cyanopropyl functional groups in the DB-1701 stationary phase induce specific dipole-dipole interactions with the keto-ester's carbonyls and the chlorothiophene ring, drastically improving peak symmetry and isomer resolution.

Experimental Protocols: A Self-Validating GC Workflow

Trustworthiness in analytical chemistry requires a self-validating system. To neutralize run-to-run variations in carrier gas flow or manual injection inconsistencies, this protocol strictly utilizes Dodecane as an Internal Standard (IS) to calculate Relative Retention Times (RRT).

Step-by-Step Methodology (Optimized for DB-1701)

Step 1: Sample Preparation & Internal Standardization

  • Accurately weigh 10.0 mg of Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate standard or crude sample.

  • Dissolve the sample in 10.0 mL of HPLC-grade Ethyl Acetate. Causality: Ethyl acetate is an excellent solvent for moderately polar keto-esters and expands predictably in the GC inlet.

  • Add 100 µL of Dodecane (IS) to the volumetric flask and mix thoroughly.

Step 2: Instrument Configuration

  • Inlet Temperature: Set to 250°C.

  • Injection Mode: Split mode, 50:1 ratio. Causality: A high split ratio prevents column overloading by the solvent and sharpens the initial analyte band, which is critical for maximizing theoretical plates ( N ) and resolving the target from structural isomers.

  • Carrier Gas: High-purity Helium (99.999%) at a constant flow of 1.2 mL/min.

Step 3: Oven Temperature Programming

  • Initial Hold: 100°C for 1.0 min. Causality: Allows the ethyl acetate solvent peak to elute completely without trapping the heavier target analyte at the head of the column.

  • Ramp Rate: 15°C/min to 280°C. Causality: This moderate ramp rate balances the need to minimize longitudinal diffusion (which causes peak broadening) with the necessity of resolving the keto-ester from potential des-chloro impurities.

  • Final Hold: 280°C for 5.0 min. Causality: Bakes out any high-boiling oligomeric byproducts from the API synthesis, preventing ghost peaks in subsequent runs.

Step 4: Detection (FID)

  • Detector Temperature: 300°C (Must be higher than the final oven temperature to prevent condensation).

  • Gas Flows: Hydrogen at 30 mL/min; Air at 300 mL/min; Makeup Gas (Nitrogen) at 25 mL/min.

Visualizing the Analytical Pathway

GC_Workflow Prep Sample Preparation (Dilution & Internal Standard) Inject Split Injection (250°C, 50:1 Ratio) Prep->Inject Separate Capillary Separation (Mid-Polar vs Non-Polar) Inject->Separate Detect FID / MS Detection (300°C / 280°C) Separate->Detect Analyze Data Validation (RRT Calculation) Detect->Analyze

Figure 1: Self-validating gas chromatography workflow for thiophene keto-ester analysis.

References

  • Source: sigmaaldrich.
  • Source: nih.
  • Source: acs.

Sources

Validation

A Comparative Guide to the Elemental and High-Resolution Mass Analysis of Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate

This guide provides an in-depth, comparative analysis of the essential techniques for the structural verification of a novel organic compound, using Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate as a representative model....

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, comparative analysis of the essential techniques for the structural verification of a novel organic compound, using Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate as a representative model. For researchers in synthetic chemistry, pharmacology, and materials science, the unambiguous confirmation of a molecule's elemental composition and exact mass is a foundational step, ensuring the integrity of all subsequent research. This document moves beyond mere procedural outlines to explore the causality behind methodological choices, offering field-proven insights into achieving certifiable, high-quality analytical data.

Compound Profile: Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate

Before analytical validation, establishing a theoretical profile of the target compound is critical. This serves as the benchmark against which all experimental data will be compared.

  • Chemical Structure:

  • Molecular Formula: C₁₀H₁₁ClO₃S

  • Theoretical Data for Analysis:

ParameterTheoretical ValueRationale
Average Molecular Weight262.71 g/mol Used for calculating bulk properties and elemental percentages.
Monoisotopic Exact Mass262.00902 u Calculated using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O, ³²S). This is the target value for High-Resolution Mass Spectrometry.[1]
Elemental Composition (%)
Carbon (C)45.72%(120.11 / 262.71) * 100
Hydrogen (H)4.22%(11.088 / 262.71) * 100
Chlorine (Cl)13.50%(35.453 / 262.71) * 100
Oxygen (O)18.28%(47.997 / 262.71) * 100
Sulfur (S)12.21%(32.06 / 262.71) * 100

Part I: Elemental Analysis – Verifying the Building Blocks

Elemental analysis provides the foundational quantitative data on the mass fractions of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a sample.[2] This information is crucial for confirming the empirical formula of a newly synthesized compound.

Gold Standard Technique: Combustion Analysis

Combustion analysis is the definitive method for determining the CHNS content of organic compounds due to its high precision, reliability, and well-established methodology.[3] The technique operates on the principle of complete sample combustion in an oxygen-rich environment, which breaks the compound down into its elemental gases (CO₂, H₂O, N₂, SO₂).[3][4] These gases are then separated and quantified by various detectors.

  • Sample Preparation (The Critical First Step):

    • Homogenization: The sample must be a representative portion of the whole. For a crystalline solid like our target compound, grinding into a fine, uniform powder using a mortar and pestle is essential.[5] Non-homogeneity is a primary source of inaccurate results.

    • Drying: Samples must be rigorously dried to a constant weight, typically in a vacuum oven.[5][6] Residual solvents or moisture will artificially inflate the hydrogen and carbon percentages, leading to a failed analysis.

    • Weighing: Using a calibrated microbalance, accurately weigh approximately 1-3 mg of the dried, homogenized sample into a pre-cleaned tin or silver capsule.[6] The exact mass is critical as all final calculations are based on this initial weight.

  • Instrumentation and Analysis:

    • The capsule is introduced into a combustion furnace operating at high temperatures (e.g., 900-1200 °C) with a pure oxygen stream.[7][8]

    • The resulting combustion gases are passed through a reduction furnace to convert nitrogen oxides to N₂.

    • The gas mixture (He carrier gas + CO₂, H₂O, N₂, SO₂) is then passed through separation columns.

    • Finally, the separated gases are quantified by a thermal conductivity detector (TCD) or selective infrared detectors.[7][8]

  • Data Interpretation:

    • The instrument software calculates the mass of each element from the detector signals and expresses it as a percentage of the initial sample weight.

    • Criterion for Success: The experimentally determined percentages for C, H, and S should be within ±0.4% of the theoretical values calculated in the compound profile. For our compound, we would expect C ≈ 45.7%, H ≈ 4.2%, and S ≈ 12.2%.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Data Output Homogenize Homogenize Sample (Grind to fine powder) Dry Dry to Constant Weight (Vacuum Oven) Homogenize->Dry Weigh Weigh 1-3 mg (Microbalance) Dry->Weigh Combustion Combustion Furnace (>900°C, Pure O2) Weigh->Combustion Introduce Sample Reduction Reduction Tube (NOx -> N2) Combustion->Reduction Separation Gas Chromatography (Separation of Gases) Reduction->Separation Detection Detector (TCD/IR) (Quantification) Separation->Detection Report Elemental Composition (%C, %H, %N, %S) Detection->Report

Caption: Workflow of a modern CHNS elemental analyzer.

Comparative Techniques for Halogen (Chlorine) Analysis

Standard combustion analyzers do not detect halogens. The presence and quantity of chlorine in Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate must be confirmed by other means.

TechniquePrincipleProsCons
Combustion with Coulometric Titration The sample is combusted, and the resulting hydrogen chloride (HCl) gas is passed into a titration cell where silver ions are generated to precipitate silver chloride. The charge required is proportional to the amount of chlorine.[9]High precision and accuracy; considered a standard method.Requires a dedicated instrument or module.
Inductively Coupled Plasma (ICP-MS/OES) The sample is digested in acid and introduced into a high-temperature plasma, which ionizes the atoms. The ions are then detected by their mass (ICP-MS) or optical emission spectrum (ICP-OES).[3]Extremely sensitive (ppb level), can detect a wide range of elements simultaneously.Destructive, complex sample preparation (digestion) required,[10][11] can be subject to interferences.
Schöniger Flask (Oxygen Flask Combustion) The sample is wrapped in filter paper, held in a platinum basket, and combusted in a sealed flask filled with oxygen. The resulting gases are absorbed into a solution, and the chloride ions are then determined by titration.Simple, inexpensive equipment.Requires manual dexterity, less precise than automated methods, potential for incomplete combustion.

For rigorous quality control in a drug development setting, Combustion with Coulometric Titration is the preferred method for chlorine determination due to its superior accuracy and reliability.

Part II: Exact Mass Determination – The Definitive Formula

While elemental analysis confirms the ratio of elements, high-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which is a highly specific and definitive characteristic.[12] It distinguishes between molecules with the same nominal (integer) mass but different elemental formulas.[13]

Core Concept: Nominal vs. Exact Mass
  • Nominal Mass: The integer mass of a molecule calculated using the integer mass of the most abundant isotope of each element (e.g., C=12, H=1, O=16).

  • Exact Mass: The mass calculated using the precise, non-integer mass of the most abundant isotope of each element (e.g., ¹²C = 12.00000 u, ¹H = 1.00783 u).[1]

For C₁₀H₁₁ClO₃S, the ability of HRMS to measure a mass of ~262.00902 with high accuracy (typically < 5 ppm) provides unambiguous confirmation of the molecular formula.

A Comparison of Leading HRMS Analyzers

The choice of mass analyzer is the most critical factor in an HRMS experiment. Time-of-Flight (TOF) and Orbitrap are the two most prevalent technologies in modern laboratories.[12]

FeatureTime-of-Flight (TOF)Orbitrap
Principle Ions are accelerated into a field-free drift tube. The time it takes to reach the detector is proportional to their mass-to-charge ratio (m/z).[12]Ions are trapped in an electric field and oscillate with a frequency characteristic of their m/z. The frequency is detected and converted to a mass spectrum via Fourier Transform.[12][14]
Resolution Good to Excellent (up to 60,000)[14]Excellent to Superb (up to >240,000)[14][15]
Mass Accuracy Excellent (< 5 ppm with internal calibration)Outstanding (< 1-3 ppm with internal calibration)[12]
Scan Speed Very Fast. Ideal for coupling with fast chromatography (UPLC).[16]Slower. Resolution is inversely related to scan speed.[16][17]
Dynamic Range Excellent. Good for detecting low-abundance ions in the presence of high-abundance ones.[17]Good, but can be more limited. Low-abundance ions may be missed.[17]
Best For Rapid screening, LC-MS applications, quantitation.Highest confidence formula determination, structural elucidation, metabolomics.

For the specific task of confirming the molecular formula of a pure, synthesized compound via direct infusion, both instruments are highly capable. However, the Orbitrap is generally favored for its superior resolution and mass accuracy, which provides the highest possible confidence in the assigned formula.[15]

  • Sample Preparation:

    • Prepare a stock solution of the compound at ~1 mg/mL in a high-purity solvent (e.g., HPLC-grade acetonitrile or methanol).[18]

    • Perform a serial dilution to create a final sample concentration of 1-10 µM in a suitable solvent system, typically 50:50 acetonitrile:water with 0.1% formic acid.[19] The acid aids in protonation for positive-ion mode electrospray ionization (ESI).

    • Ensure the final solution is free of any particulates by filtering or centrifugation if necessary.[18] Insoluble material can block the fine capillaries of the instrument.

  • Instrumentation and Data Acquisition:

    • The sample is introduced into the mass spectrometer via direct infusion using a syringe pump.

    • Ionization: Electrospray Ionization (ESI) is the most common and gentle ionization technique for a molecule of this type.

    • Mass Analyzer: The instrument is calibrated using a known standard immediately before the analysis. Data is acquired in high-resolution mode across a relevant m/z range (e.g., 100-500 u).

  • Data Interpretation:

    • The primary peak in the mass spectrum will correspond to the protonated molecule, [M+H]⁺.

    • For C₁₀H₁₁ClO₃S, the theoretical exact mass of the [M+H]⁺ ion is 263.01685 u.

    • The instrument software will measure the mass of the most intense peak and compare it to the theoretical value.

    • Criterion for Success: The mass error, calculated in parts-per-million (ppm), should be less than 5 ppm, and ideally less than 2 ppm.

      • Mass Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 1,000,000

    • The isotopic pattern should also be examined. The presence of a peak at [M+2+H]⁺ with roughly one-third the intensity of the [M+H]⁺ peak is a characteristic signature of a compound containing one chlorine atom, providing further structural confirmation.

G cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_output Data Interpretation Stock Prepare Stock Solution (~1 mg/mL) Dilute Dilute to 1-10 µM (e.g., 50% ACN/H2O) Stock->Dilute Infusion Direct Infusion Dilute->Infusion Introduce Sample Ionization Ion Source (ESI) Infusion->Ionization Analyzer Mass Analyzer (Orbitrap or TOF) Ionization->Analyzer Detector Detection Analyzer->Detector MassSpectrum Acquire Mass Spectrum Detector->MassSpectrum MassError Calculate Mass Error (< 5 ppm) MassSpectrum->MassError Isotope Check Isotopic Pattern (e.g., Chlorine Signature) MassSpectrum->Isotope Confirmation Confirm Molecular Formula MassError->Confirmation Isotope->Confirmation

Caption: Workflow for molecular formula confirmation by HRMS.

Conclusion

The rigorous characterization of a chemical entity like Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate relies on the synergistic application of orthogonal analytical techniques. Combustion-based elemental analysis serves as the first pillar, providing a robust, quantitative measure of the core elemental ratios (C, H, S) and, with specialized methods, halogens (Cl). This technique validates the empirical formula.

The second, more definitive pillar is high-resolution mass spectrometry. By measuring the exact mass of the molecule to within a few parts-per-million, HRMS provides unambiguous confirmation of the molecular formula, leaving little room for doubt. The comparison between leading technologies like TOF and Orbitrap allows researchers to select the optimal tool based on their specific needs for resolution, speed, and sensitivity.

Together, these two analytical approaches form a self-validating system that is essential for ensuring the identity and purity of compounds in research and development, forming the bedrock of scientific integrity and reproducibility.

References

  • Wikipedia. (n.d.). Combustion analysis. Retrieved from [Link]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]

  • VELP Scientifica. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link]

  • Biocompare. (2017, June 8). Pros and Cons of Three High-Resolution Mass Spec Approaches. Retrieved from [Link]

  • Fiveable. (2025, August 15). Combustion analysis. Retrieved from [Link]

  • UTMB. (n.d.). HRMS Analysis of Small Molecules. Retrieved from [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]

  • Waters. (n.d.). Effect of MS Scan Speed on UPLC Peak Separation and Metabolite Identification: Time-of-Flight HRMS vs. Orbitrap. Retrieved from [Link]

  • LECO Corporation. (n.d.). Combustion Analysis for Elemental Determination. Retrieved from [Link]

  • Wikipedia. (n.d.). Elemental analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry: enrichment methods and applications. Analyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Time-of-Flight Mass Spectrometry Versus Orbitrap-Based Mass Spectrometry for the Screening and Identification of Drugs and Metabolites: Is There a Winner?. Retrieved from [Link]

  • Mettler Toledo. (n.d.). CHNSO Elemental Analysis – Sample Preparation. Retrieved from [Link]

  • Analytik Jena. (n.d.). Combustion Elemental Analysis. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate

This guide provides a comprehensive operational framework for the safe handling and disposal of Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate. As a Senior Application Scientist, my objective is to move beyond a simple chec...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive operational framework for the safe handling and disposal of Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate. As a Senior Application Scientist, my objective is to move beyond a simple checklist and instill a deep, causal understanding of the necessary protocols. The procedures outlined here are designed as a self-validating system, ensuring that safety is an integral component of the experimental workflow. This molecule, containing a chlorinated thiophene and a ketoester moiety, requires meticulous handling due to the potential hazards associated with its functional groups.

Hazard Identification and Risk Assessment

Core Principle: Every chemical that has not been exhaustively characterized should be treated as hazardous.[5] This principle mandates a conservative approach to safety, assuming the highest reasonable risk based on structural alerts.

Anticipated Hazard Profile:

Hazard CategoryAnticipated Classification & Explanation
Acute Toxicity (Oral, Dermal, Inhalation) Category 2 or 3. Analogs like ethyl chloroacetate are fatal or toxic via all routes of exposure.[1][2][3][6] The presence of a chlorinated heterocyclic system warrants a high degree of caution.
Skin Corrosion / Irritation Category 1B or 2. Causes severe skin burns and irritation.[1][2][4] Organochlorine compounds can be highly irritating and damaging to dermal tissue.
Serious Eye Damage / Irritation Category 1. Causes serious eye damage.[1][2][3][7] This is a common hazard for reactive organic molecules and must be assumed.
Skin Sensitization Category 1. May cause an allergic skin reaction.[1][2][3] Repeated or prolonged contact can lead to sensitization.
Aquatic Toxicity Acute Category 1. Very toxic to aquatic life.[1][3] Chlorinated organic compounds are often persistent and harmful to the environment.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to create redundant barriers against exposure. The selection of PPE is not merely a suggestion but a critical experimental parameter derived from the risk assessment.

Causality of PPE Selection:

  • Hand Protection: The primary risk is dermal absorption, which could be fatal.[1][3] Therefore, gloves must be selected for chemical resistance, not just for cleanliness. Double-gloving provides an additional layer of protection against tears and contamination during removal.

  • Eye/Face Protection: The potential for irreversible eye damage from a splash is high.[1][2][7] Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required. A face shield provides a secondary barrier, protecting the entire face.[8][9]

  • Body Protection: A lab coat protects against minor splashes, but a chemical-resistant apron is crucial when handling concentrated solutions or quantities greater than a few milliliters, as it prevents soak-through.[9][10][11][12]

PPE Specification Table:

TaskHand ProtectionEye/Face ProtectionBody & Respiratory Protection
Storage & Transport Single pair of Nitrile or Neoprene gloves.[11]Shielded Safety Glasses.Standard Lab Coat.
Weighing & Preparation Double-gloved with Nitrile or Neoprene gloves.Chemical Splash Goggles AND a Face Shield.[8]Chemical-resistant Lab Coat, Chemical-resistant Apron.[9][11] All work must be done in a certified Chemical Fume Hood.
Reaction & Transfer Double-gloved with Nitrile or Neoprene gloves.Chemical Splash Goggles AND a Face Shield.Chemical-resistant Lab Coat, Chemical-resistant Apron. All work must be done in a certified Chemical Fume Hood.
Waste Disposal Double-gloved with Nitrile or Neoprene gloves.Chemical Splash Goggles.Chemical-resistant Lab Coat.

Operational Plan: Safe Handling Procedures

Adherence to a strict, step-by-step protocol minimizes the generation of aerosols and prevents cross-contamination.[13]

Step 1: Preparation and Pre-computation

  • Verify Fume Hood: Before beginning, ensure the chemical fume hood is operational, with the sash at the indicated height.

  • Assemble Materials: Gather all necessary glassware, reagents, and spill-containment materials and place them inside the fume hood. This prevents the need to enter and exit the contaminated workspace.

  • Don PPE: Put on all required PPE as specified in the table above before handling the primary container.

Step 2: Aliquoting and Transfer

  • Weighing: If weighing a solid, do so within the fume hood. If a balance is not available inside the hood, weigh by difference: pre-weigh a sealed vial, add the compound inside the hood, seal the vial, and re-weigh it outside the hood.

  • Liquid Transfer: Use designated tools like pipettes or syringes for all liquid transfers.[14] Never pour directly from a large container to a small one if it can be avoided. Perform all transfers over a secondary containment tray to catch any drips.

  • Dissolution: When dissolving, add the solvent to the compound slowly. Always add acid to water, never the reverse.[5] Be mindful of potential exothermic reactions.

Step 3: Post-Transfer and Cleanup

  • Seal Containers: Tightly close all containers immediately after use.[14]

  • Initial Decontamination: Wipe down any surfaces within the fume hood that may have been contaminated.

  • Doffing PPE: Remove PPE in the correct order to avoid self-contamination: first, remove the outer gloves, then the apron, face shield, and goggles. The lab coat is removed last before exiting the lab. Remove the inner gloves just before washing your hands.[14]

  • Hand Washing: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[15]

Emergency Response Plan

Rapid and correct response to an emergency can significantly mitigate harm. All personnel must be familiar with the location and operation of safety showers and eyewash stations.[15]

Personnel Exposure:

  • Skin Contact: Immediately go to the nearest safety shower or sink and flush the affected area with copious amounts of water for at least 15 minutes.[14] Remove all contaminated clothing while flushing. Seek immediate medical attention.[7]

  • Eye Contact: Forcibly hold the eyelids open and flush with an eyewash station for at least 15 minutes.[5][13] Remove contact lenses if present.[13] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][7]

Chemical Spill Response Workflow:

The following workflow outlines the immediate steps to be taken in the event of a chemical spill.

SpillResponse start Spill Detected alert Alert Personnel & Supervisor Immediately start->alert assess Assess Spill Size & Hazard (Is it a minor or major spill?) alert->assess evacuate Evacuate Area (If major, flammable, or highly volatile) assess->evacuate Major ppe Don Appropriate PPE (Double gloves, respirator, apron, goggles) assess->ppe Minor & Controllable report Report Incident (Complete official documentation) evacuate->report contain Contain Spill (Use spill socks or absorbent pads) ppe->contain absorb Absorb & Neutralize (Use inert absorbent material like vermiculite) contain->absorb clean Collect & Clean (Place waste in a sealed, labeled container) absorb->clean decontaminate Decontaminate Area (Wash with soap and water) clean->decontaminate decontaminate->report

Caption: Workflow for a chemical spill response.

Decontamination and Waste Disposal

Proper disposal is a legal and ethical requirement to protect both personnel and the environment.[1][13]

Operational Plan:

  • Segregation: All waste contaminated with Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate, including gloves, absorbent materials, and empty containers, must be segregated into a dedicated, clearly labeled hazardous waste container. Do not mix with other waste streams.[1]

  • Containerization: Use a chemically resistant, sealable container for all waste. The container must be labeled with "Hazardous Waste" and the full chemical name.

  • Rinsate: Rinsate from cleaning contaminated glassware should be collected as hazardous waste. Do not pour it down the drain.

  • Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal contractor.[2] Follow all local and national regulations.[1]

By internalizing the causality behind these safety protocols, researchers can foster a culture of safety that protects themselves, their colleagues, and their scientific work.

References

  • Merck. (n.d.). Safety Data Sheet: Ethyl chloroacetate.
  • Fisher Scientific. (2025, May 1). Safety Data Sheet: Ethyl 4-chloroacetoacetate.
  • Institute for Molecular Biology & Biophysics, ETH Zurich. (n.d.). Laboratory Safety Guidelines.
  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
  • Thermo Fisher Scientific. (2007, September 18). Safety Data Sheet: Ethyl chloroacetate.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: 4-Keto-4,5,6,7-tetrahydrothianaphthene.
  • Pesticide Environmental Stewardship. (n.d.). Components of Personal Protective Equipment.
  • NIH Office of Research Services. (n.d.). Safe Laboratory Practices & Procedures.
  • Chemistry LibreTexts. (2025, August 20). Safety Dos and Don'ts.
  • Fisher Scientific. (2023, September 1). Safety Data Sheet: Ethyl 2-(formylamino)-4-thiazoleglyoxylate.
  • Province of British Columbia. (2021, January 15). Personal protective equipment.
  • Food and Agriculture Organization of the United Nations. (n.d.). Personal safety and protective clothing.
  • ChemicalBook. (2026, January 17). Ethyl 4-chloroacetoacetate - Safety Data Sheet.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: ethyl chloroacetate.
  • University of Florida IFAS Extension. (2019, January 3). PI28/PI061: Personal Protective Equipment for Handling Pesticides.
  • University of Missouri Extension. (2000, December 1). Personal Protective Equipment for Working With Pesticides.

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